Tosyl-D-proline
Description
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Properties
IUPAC Name |
(2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9-4-6-10(7-5-9)18(16,17)13-8-2-3-11(13)12(14)15/h4-7,11H,2-3,8H2,1H3,(H,14,15)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPHGPCHVUSFFA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC[C@@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332192 | |
| Record name | TOSYL-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110771-95-4 | |
| Record name | TOSYL-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tosyl-D-proline chemical properties and structure
An In-depth Technical Guide to (2R)-1-(p-Tolylsulfonyl)pyrrolidine-2-carboxylic acid (Tosyl-D-proline)
Abstract
(2R)-1-(p-Tolylsulfonyl)pyrrolidine-2-carboxylic acid, commonly known as Tosyl-D-proline, is a chiral derivative of the amino acid D-proline. The introduction of the p-toluenesulfonyl (tosyl) group to the proline nitrogen atom significantly modifies its chemical properties, enhancing its utility as a versatile tool in modern organic synthesis and medicinal chemistry. This modification imparts greater stability, modifies solubility, and influences the stereochemical environment of the proline scaffold.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Tosyl-D-proline, with a focus on its role as a chiral auxiliary, an organocatalyst in asymmetric synthesis, and a building block in peptide chemistry.
Molecular Structure and Chemical Properties
Tosyl-D-proline is structurally defined by a D-configured pyrrolidine ring, with the nitrogen atom incorporated into a sulfonamide linkage with a p-tolyl group. This structural feature is central to its chemical behavior and applications.
Structural Analysis
The molecule's IUPAC name is (2R)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid. The key structural components are:
-
A Pyrrolidine Ring: A five-membered saturated heterocycle containing the nitrogen atom.
-
A Carboxylic Acid Group: Attached to the C2 position of the pyrrolidine ring.
-
A Chiral Center: The C2 carbon, which has an (R)-configuration, making the molecule a D-amino acid derivative.
-
A Tosyl Group: A p-toluenesulfonyl group attached to the pyrrolidine nitrogen, which acts as a robust protecting group and an electron-withdrawing moiety.[1]
The rigid, cyclic structure of the proline backbone, combined with the bulky and electronically influential tosyl group, creates a well-defined chiral environment that is fundamental to its utility in asymmetric synthesis.
Physicochemical Properties
A summary of the core physicochemical properties of Tosyl-D-proline is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 110771-95-4 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄S | [1] |
| Molecular Weight | 269.32 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 55-60 °C | [2] |
| Predicted pKa | 3.46 ± 0.20 | [3] |
| Optical Rotation | [α]D²⁴ = +152 ± 2° (c=2.3 in H₂O + 2 eq. NaOH) | [2] |
| Storage | Store at 2-8°C |
Solubility Profile: The tosyl group generally enhances the solubility of the proline scaffold in organic solvents compared to the parent amino acid.[1] While specific quantitative data is scarce, D-proline itself is soluble in water and slightly soluble in acetone, but insoluble in ethanol.[4] L-proline solubility has been studied in methanol-dichloromethane mixtures, where solubility increases with temperature and the proportion of methanol.[5] It can be inferred that Tosyl-D-proline possesses good solubility in moderately polar organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols, which are common media for its applications.
Spectroscopic Data
Accurate characterization is critical for ensuring the purity and identity of the material. Below are the expected spectroscopic signatures for Tosyl-D-proline.
Infrared (IR) Spectroscopy: A Density Functional Theory (DFT) study has predicted the key vibrational modes.[6] These theoretical values provide a strong reference for experimental spectra.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |
| O-H Stretch | ~3550 (varies with H-bonding) | Carboxylic Acid |
| C-H Stretch (Aromatic) | ~3100-3000 | Tolyl Group |
| C-H Stretch (Aliphatic) | ~2990-2880 | Pyrrolidine Ring |
| C=O Stretch | ~1760-1780 | Carboxylic Acid |
| S=O Asymmetric Stretch | ~1350 | Sulfonamide |
| S=O Symmetric Stretch | ~1160 | Sulfonamide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: No direct experimental spectra for Tosyl-D-proline were found in the reviewed literature. The following are predicted chemical shifts based on the analysis of related proline derivatives and general principles of NMR spectroscopy.
-
¹H NMR:
-
Aromatic Protons (Tolyl): Two doublets expected in the range of δ 7.4-7.8 ppm (protons ortho to SO₂) and δ 7.2-7.4 ppm (protons meta to SO₂).
-
Carboxylic Acid Proton (COOH): A broad singlet, typically > δ 10 ppm, which is D₂O exchangeable.
-
Alpha-Proton (N-CH-COOH): A multiplet (often a doublet of doublets) around δ 4.2-4.5 ppm.
-
Pyrrolidine Protons (CH₂): Complex multiplets between δ 1.8-3.7 ppm.
-
Methyl Protons (Tolyl-CH₃): A sharp singlet around δ 2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): Expected in the δ 170-178 ppm region.
-
Aromatic Carbons (Tolyl): Peaks between δ 127-145 ppm.
-
Alpha-Carbon (N-CH-COOH): Expected around δ 60-65 ppm.
-
Pyrrolidine Carbons (CH₂): Peaks in the range of δ 24-50 ppm.
-
Methyl Carbon (Tolyl-CH₃): A peak around δ 21 ppm.
-
Synthesis of Tosyl-D-proline
The synthesis of Tosyl-D-proline is a standard procedure in organic chemistry, involving the protection of the secondary amine of D-proline with a tosyl group. This reaction is typically robust and high-yielding.
General Reaction Scheme
The process involves the nucleophilic attack of the secondary amine of D-proline on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base is required to neutralize the HCl generated during the reaction.
Caption: General workflow for the synthesis of Tosyl-D-proline.
Representative Experimental Protocol
This protocol is a representative procedure based on established methods for the N-sulfonylation of amino acids.[1] Researchers should optimize conditions based on their specific lab environment and scale.
Materials:
-
D-Proline (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl, 1.1 - 1.2 eq)
-
Triethylamine (Et₃N, 2.5 - 3.0 eq) or Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add D-proline (1.0 eq) and the chosen solvent (e.g., DCM, approx. 0.1-0.2 M concentration).
-
Basification: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., triethylamine, 2.5 eq) dropwise. Allow the mixture to stir for 10-15 minutes.
-
Tosylation: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirring mixture, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. If the product is in the organic layer, wash sequentially with 1 M HCl to remove excess base, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to obtain pure Tosyl-D-proline as a white solid.
-
Self-Validation: The identity and purity of the synthesized product must be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR) with established values. The optical rotation should be measured to confirm that the stereochemical integrity has been maintained.
Core Applications in Research and Development
The unique structural and electronic properties of Tosyl-D-proline make it a valuable reagent in several key areas of chemical synthesis.
Organocatalysis in Asymmetric Reactions
Tosyl-D-proline is a derivative of proline, a cornerstone organocatalyst. Proline catalysis generally proceeds through one of two key mechanistic pathways, depending on the substrates.
Sources
A Researcher's Guide to the Synthesis of (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic Acid
Abstract
(2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid, commonly referred to as (R)-Ts-Proline or Tosyl-L-proline, is a cornerstone chiral building block and organocatalyst in modern asymmetric synthesis. Its rigid pyrrolidine framework, combined with the stereodirecting influence of the tosyl group, makes it invaluable in the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides a comprehensive overview of its most common and reliable synthesis, rooted in the N-sulfonylation of L-proline. We will dissect the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, outline critical characterization parameters for product validation, and discuss common troubleshooting strategies. This document is intended for researchers, chemists, and process development professionals who require a robust and reproducible method for preparing this essential chiral molecule.
Synthetic Strategy and Retrosynthetic Analysis
The most direct and industrially scalable approach to synthesizing (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid is the N-tosylation of the readily available and inexpensive chiral precursor, (R)-Proline (more commonly known as L-proline). The core transformation is the formation of a stable sulfonamide bond between the secondary amine of the proline ring and the sulfonyl chloride group of p-toluenesulfonyl chloride (TsCl).
This reaction is a classic example of the Schotten-Baumann reaction , which involves the acylation of an amine (or alcohol) with an acid chloride under biphasic, aqueous alkaline conditions.[1][2] The base serves a dual purpose: it deprotonates the amine to enhance its nucleophilicity and neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism: The Schotten-Baumann N-Tosylation
The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfur center of the tosyl chloride.
-
Activation of the Nucleophile: The reaction is initiated by the deprotonation of the secondary amine of (R)-proline by a base, typically sodium hydroxide. This generates the corresponding prolinate anion, a significantly stronger nucleophile.
-
Nucleophilic Attack: The electron-rich nitrogen atom of the prolinate anion attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride. This forms a transient, tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the S=O double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid-Base Neutralization: The liberated chloride ion immediately combines with a sodium ion from the base. The HCl byproduct is thus neutralized in situ, preventing the protonation of unreacted amine and ensuring the reaction proceeds to completion.[4]
Caption: Mechanistic workflow of the N-tosylation reaction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (g) | Moles | Equiv. |
| (R)-Proline | C₅H₉NO₂ | 115.13 | 10.0 | 0.0868 | 1.0 |
| Sodium Hydroxide | NaOH | 40.00 | 7.64 | 0.191 | 2.2 |
| p-Toluenesulfonyl Chloride | C₇H₇ClO₂S | 190.65 | 18.2 | 0.0955 | 1.1 |
| Deionized Water | H₂O | 18.02 | 100 mL | - | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | ~16 mL | - | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 50 mL | - | - |
Step-by-Step Procedure
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0868 mol) of (R)-Proline in 50 mL of deionized water.
-
Basification: To the stirring solution, add 7.64 g (0.191 mol) of sodium hydroxide pellets. Stir until all solids have dissolved. Note: This step is exothermic; allow the solution to cool to room temperature.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
Addition of Tosyl Chloride: While maintaining the temperature below 10 °C, add 18.2 g (0.0955 mol) of p-toluenesulfonyl chloride in small portions over 30 minutes. A white precipitate will form.
-
Reaction: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup - Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well. Drain the aqueous layer and discard the organic layer (this removes any unreacted tosyl chloride).
-
Workup - Acidification: Cool the recovered aqueous layer in an ice-water bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise until the pH of the solution is ~1-2 (verify with pH paper). A thick, white precipitate of the product will form.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL).
-
Drying: Dry the product under vacuum at 50 °C overnight to yield (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid as a white, crystalline solid. A typical yield is 85-95%.
Characterization and Quality Control
Validation of the final product's identity and purity is critical. The following are standard characterization data points.
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133-136 °C |
| Optical Rotation [α]²⁰D | -110° to -114° (c=1, EtOH) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.7 (d, 2H), ~7.3 (d, 2H), ~4.2 (dd, 1H), ~3.5 (m, 1H), ~3.2 (m, 1H), 2.4 (s, 3H), ~2.1 (m, 1H), ~1.9 (m, 2H), ~1.6 (m, 1H) |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~176, 145, 134, 130, 128, 61, 48, 31, 25, 22 |
Troubleshooting and Field Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Insufficient acidification. 3. Product loss during water wash. | 1. Extend reaction time; ensure vigorous stirring. 2. Ensure pH is robustly acidic (pH 1-2) to fully precipitate the product. 3. Use ice-cold water for washing to minimize solubility losses. |
| Product is an oil or gummy solid | 1. Presence of unreacted starting materials. 2. Insufficient drying. | 1. Ensure the ether wash was performed effectively. Recrystallization from an ethanol/water mixture may be necessary. 2. Dry the product under vacuum for an extended period. |
| Melting point is low and broad | Presence of impurities. | Recrystallize the product. A common solvent system is hot water or an ethanol/water mixture. |
Safety Considerations
-
p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. It is moisture-sensitive and reacts with water to produce corrosive hydrogen chloride and p-toluenesulfonic acid.[5] Handle only in a well-ventilated chemical fume hood.[6]
-
Sodium Hydroxide (NaOH): Caustic and can cause severe skin and eye burns.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and releases toxic fumes. Handle with care in a fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), when performing this procedure.[7] An eyewash station and safety shower should be readily accessible.[8]
Conclusion
The N-tosylation of (R)-proline under Schotten-Baumann conditions is a highly efficient, reliable, and scalable method for the synthesis of (2R)-1-(p-tolylsulfonyl)pyrrolidine-2-carboxylic acid. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can consistently produce high-purity material essential for applications in asymmetric catalysis and pharmaceutical development. Careful control of temperature, pH, and purification steps are paramount to achieving optimal yield and quality.
References
-
Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, Th. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses Procedure. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Toluenesulfonyl chloride. Retrieved from [Link]
-
BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ferris.msdssoftware.com [ferris.msdssoftware.com]
- 7. westliberty.edu [westliberty.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Spectroscopic Characterization of Tosyl-D-proline: A Technical Guide for Researchers
This guide provides an in-depth analysis of the spectroscopic data for Tosyl-D-proline, a chiral derivative of the amino acid D-proline. The introduction of the tosyl (p-toluenesulfonyl) group to the proline nitrogen imparts unique chemical properties, making it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its spectroscopic signature is paramount for researchers in quality control, reaction monitoring, and structural elucidation. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of Tosyl-D-proline, offering insights into experimental design, data interpretation, and the structural information each technique reveals.
The Molecular Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For Tosyl-D-proline, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Landscape
Expertise & Experience: ¹H NMR provides a quantitative map of the hydrogen atoms in Tosyl-D-proline. The chemical shift of each proton is influenced by its local electronic environment. The electron-withdrawing nature of the tosyl group and the carboxylic acid significantly impacts the chemical shifts of the proline ring protons, causing them to appear at a lower field (higher ppm) compared to unsubstituted D-proline. The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds, though deuterated dimethyl sulfoxide (DMSO-d₆) may also be used, particularly if solubility is a concern.
Experimental Protocol: ¹H NMR of Tosyl-D-proline
-
Sample Preparation:
-
Accurately weigh 5-10 mg of high-purity Tosyl-D-proline.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for narrow and symmetrical solvent peaks.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Data Presentation: Predicted ¹H NMR Data for Tosyl-D-proline
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | - |
| Aromatic (Tosyl) | 7.30 - 7.80 | AA'BB' system | ~8 |
| Proline α-CH | 4.20 - 4.40 | doublet of doublets | ~8, ~3 |
| Proline δ-CH₂ | 3.20 - 3.50 | multiplet | - |
| Tosyl Methyl (-CH₃) | 2.40 | singlet | - |
| Proline β-CH₂ | 1.80 - 2.20 | multiplet | - |
| Proline γ-CH₂ | 1.80 - 2.20 | multiplet | - |
Trustworthiness: The predicted chemical shifts are based on the analysis of similar N-sulfonylated amino acids and the known effects of substituents on proton chemical shifts. The broadness of the carboxylic acid proton is due to hydrogen bonding and chemical exchange. The complex splitting patterns of the proline ring protons arise from their diastereotopic nature and coupling to each other.
Carbon-¹³ (¹³C) NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: ¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are typically required compared to ¹H NMR. The chemical shifts of the carbon atoms in Tosyl-D-proline are also influenced by the electron-withdrawing groups. The carbonyl carbon of the carboxylic acid and the sulfonamide-bearing carbon of the tosyl group are expected to be significantly downfield.
Experimental Protocol: ¹³C NMR of Tosyl-D-proline
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Tosyl-D-proline in 0.6-0.7 mL of deuterated solvent.
-
Follow the same dissolution and filtration procedure as for ¹H NMR.
-
-
Instrument Setup & Data Acquisition:
-
Use the same locked and shimmed sample from the ¹H NMR experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
-
A significantly larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Data Presentation: Predicted ¹³C NMR Data for Tosyl-D-proline
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 175 |
| Aromatic (Tosyl, C-S) | 143 - 145 |
| Aromatic (Tosyl, C-H) | 127 - 130 |
| Aromatic (Tosyl, C-CH₃) | 135 - 138 |
| Proline α-CH | 60 - 65 |
| Proline δ-CH₂ | 48 - 52 |
| Proline β-CH₂ | 28 - 32 |
| Proline γ-CH₂ | 22 - 26 |
| Tosyl Methyl (-CH₃) | 20 - 22 |
Trustworthiness: These predicted chemical shifts are derived from established ¹³C NMR correlation tables and data from structurally similar compounds. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Vibrational Fingerprints: Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy probes the vibrational modes of the functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. For Tosyl-D-proline, characteristic peaks for the carboxylic acid, the sulfonamide, and the aromatic ring are expected. As Tosyl-D-proline is a crystalline solid, a solid-state sampling technique is required. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation. Alternatively, the KBr pellet method can be used.
Experimental Protocol: FT-IR (ATR) of Tosyl-D-proline
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the crystalline Tosyl-D-proline powder onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Instrument Setup & Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Presentation: Predicted IR Absorption Data for Tosyl-D-proline
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid, H-bonded) |
| 3000 - 2850 | Medium | C-H stretch (Aliphatic and Aromatic) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1490 | Medium | C=C stretch (Aromatic ring) |
| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide) |
| ~900 | Broad, Medium | O-H bend (Carboxylic acid dimer, out-of-plane) |
Trustworthiness: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also characteristic. The two strong S=O stretching bands are definitive for the sulfonamide group.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like Tosyl-D-proline, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the parent ion, providing valuable structural insights.
Experimental Protocol: ESI-MS of Tosyl-D-proline
-
Sample Preparation:
-
Prepare a dilute solution of Tosyl-D-proline (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Ensure the sample is fully dissolved and free of particulates.
-
-
Instrument Setup & Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecular ion.
-
Acquire the full scan mass spectrum in positive ion mode.
-
For fragmentation analysis, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.
-
Data Presentation: Predicted Mass Spectrometry Data for Tosyl-D-proline
-
Molecular Formula: C₁₂H₁₅NO₄S
-
Molecular Weight: 269.32 g/mol
-
Predicted ESI-MS (Positive Mode):
-
[M+H]⁺: m/z 270.08
-
[M+Na]⁺: m/z 292.06
-
Predicted MS/MS Fragmentation of [M+H]⁺ (m/z 270.08):
| Fragment Ion (m/z) | Proposed Structure/Neutral Loss |
| 155.03 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 115.05 | [C₅H₈NO₂]⁺ (Proline cation) |
| 91.05 | [C₇H₇]⁺ (Tropylium ion from tosyl group) |
| 70.07 | [C₄H₈N]⁺ (Pyrrolidinium fragment) |
Trustworthiness: The fragmentation of N-tosylated amino acids in the gas phase is expected to proceed through cleavage of the N-S bond and fragmentation of the proline ring. The observation of the tosyl cation and fragments corresponding to the proline moiety would provide strong evidence for the structure of Tosyl-D-proline.
Visualizing the Workflow and Structure
To aid in the understanding of the experimental processes and the correlation of spectral data with the molecular structure, the following diagrams are provided.
Caption: General experimental workflows for NMR, IR, and MS analysis.
Caption: Molecular structure of Tosyl-D-proline with key predicted spectroscopic correlations.
Conclusion
The spectroscopic characterization of Tosyl-D-proline through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. Each technique offers complementary information, from the precise connectivity of atoms to the nature of functional groups and the overall molecular weight. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize this important synthetic building block. The provided protocols and predicted data offer a robust framework for experimental design and data interpretation in the fields of drug discovery, process development, and materials science.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 445504, Tosyl-D-Proline. Retrieved from [Link]
A Technical Guide to the Solubility of Tosyl-D-proline in Common Organic Solvents
Introduction
Tosyl-D-proline, a chiral derivative of the amino acid D-proline, is a cornerstone reagent and organocatalyst in modern synthetic chemistry.[1] Its rigid structure and the presence of the electron-withdrawing tosyl group make it an invaluable tool for inducing stereoselectivity in a variety of chemical transformations, particularly in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The efficacy of Tosyl-D-proline in any application is intrinsically linked to its behavior in solution, with solubility being a primary determinant of reaction kinetics, catalyst efficiency, and product purification.
This in-depth technical guide provides a comprehensive overview of the solubility of Tosyl-D-proline in common organic solvents. Recognizing the limited availability of public, quantitative solubility data, this guide emphasizes both theoretical understanding and practical application. It serves as a resource for researchers, scientists, and drug development professionals to make informed decisions on solvent selection, troubleshoot solubility challenges, and design robust experimental protocols.
Physicochemical Properties of Tosyl-D-proline
A fundamental understanding of the physicochemical properties of Tosyl-D-proline is essential for predicting its solubility behavior. The molecule's structure, characterized by a polar carboxylic acid group, a secondary amine protected by a bulky, relatively nonpolar tosyl group, and a constrained pyrrolidine ring, results in a compound with moderate polarity.
Table 1: Physicochemical Properties of Tosyl-D-proline
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₄S | [1][2][3] |
| Molecular Weight | 269.32 g/mol | [1][2][3] |
| Melting Point | 55-60 °C | |
| Appearance | White to off-white crystalline solid | |
| pKa (Predicted) | 3.46 ± 0.20 |
Note: The enantiomer, N-Tosyl-L-proline, has a reported melting point of 80-90 °C.
The presence of both a hydrogen bond donor (the carboxylic acid proton) and hydrogen bond acceptors (the sulfonyl and carbonyl oxygens) suggests that Tosyl-D-proline will interact favorably with polar solvents capable of hydrogen bonding.
Solubility Profile of Tosyl-D-proline
The general principle of "like dissolves like" provides a foundational framework for understanding the solubility of Tosyl-D-proline. As a moderately polar molecule, it is expected to exhibit greater solubility in polar solvents compared to nonpolar hydrocarbon solvents. The tosyl group, while enhancing reactivity, also contributes to the molecule's size and can influence its solubility profile compared to unprotected proline.[1]
Quantitative and Qualitative Solubility Data
Direct, experimentally determined quantitative solubility data for Tosyl-D-proline across a broad range of organic solvents is not extensively available in peer-reviewed literature. However, some data for the L-enantiomer and related compounds, along with general observations, can guide solvent selection.
Table 2: Solubility Data and Observations for Tosyl-proline and Related Compounds
| Solvent | Solvent Type | Tosyl-L-proline (Calculated) | N-Boc-L-proline (Experimental) | General Observations for Tosyl-D-proline |
| Methanol | Polar Protic | - | - | Expected to be soluble |
| Ethanol | Polar Protic | - | ~15 mg/mL | Expected to be soluble |
| Dichloromethane (DCM) | Halogenated | - | - | Commonly used in synthesis, suggesting at least moderate solubility |
| Dimethylformamide (DMF) | Polar Aprotic | - | ~20 mg/mL | Expected to be highly soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | - | ~20 mg/mL | Expected to be highly soluble |
| Acetonitrile | Polar Aprotic | - | - | Expected to be soluble |
| Ethyl Acetate | Ester | - | - | Expected to have moderate solubility |
| Toluene | Aromatic Hydrocarbon | - | - | Expected to have low solubility |
| Hexane | Aliphatic Hydrocarbon | - | - | Expected to be poorly soluble |
| Water | Aqueous | Slightly soluble (1 g/L)[4] | Sparingly soluble in aqueous buffers | Low solubility, increases with addition of base |
It is important to note that the single quantitative data point for N-Tosyl-L-proline is a calculated value and should be treated as an estimation.[4] The experimental data for N-Boc-L-proline, a structurally similar protected amino acid, suggests good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like ethanol.
Experimental Protocol for Determining Solubility
Given the lack of comprehensive public data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the solubility of Tosyl-D-proline in a given organic solvent at a specific temperature.
Materials and Equipment
-
Tosyl-D-proline
-
Solvent of interest (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical technique)
Step-by-Step Methodology
-
Preparation of a Saturated Solution:
-
Add an excess amount of Tosyl-D-proline to a vial. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the solvent of interest to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A visual confirmation of excess solid at the bottom of the vial indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.
-
Accurately weigh the filtered solution to determine its mass.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC).
-
Analyze the diluted solution using a pre-calibrated HPLC method (or another validated quantitative technique) to determine the concentration of Tosyl-D-proline.
-
Prepare a calibration curve using standard solutions of Tosyl-D-proline of known concentrations.
-
-
Calculation of Solubility:
-
From the concentration obtained from the HPLC analysis and the dilution factor, calculate the concentration of Tosyl-D-proline in the saturated solution.
-
Express the solubility in desired units, such as g/L, mg/mL, or mol/L.
-
The Causality Behind Solvent Selection in Practical Applications
The choice of solvent for a reaction involving Tosyl-D-proline extends beyond simply dissolving the compound. The solvent can significantly influence reaction rates, stereoselectivity, and even the reaction pathway itself.
Influence on Stereoselectivity
In organocatalysis, the solvent's polarity and its ability to form hydrogen bonds can alter the transition state energies of competing reaction pathways, thereby affecting the enantiomeric or diastereomeric excess of the product. For proline and its derivatives used in aldol reactions, a range of solvents from nonpolar hydrocarbons to polar aprotic solvents like DMSO have been shown to produce different stereochemical outcomes. The optimal solvent is often determined empirically for each specific transformation.
Impact on Reaction Pathways
A notable example of solvent-directed reactivity is in tosylation reactions. The use of an inert, less polar solvent like dichloromethane (DCM) typically yields the expected tosylated product. However, conducting the same reaction in a polar aprotic solvent such as DMF can lead to an in situ Sₙ2 reaction, where the chloride counter-ion displaces the tosylate, resulting in a chlorinated product. This highlights the critical role of the solvent in stabilizing charged intermediates and influencing nucleophilicity.
Conclusion
While comprehensive quantitative solubility data for Tosyl-D-proline remains elusive in the public domain, a strong understanding of its physicochemical properties and the behavior of related compounds allows for reasoned solvent selection. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for in-house determination. Ultimately, the choice of solvent is a multi-faceted decision that must balance solubility with the desired reaction outcome, including rate, yield, and stereoselectivity. This guide provides the foundational knowledge and practical tools for researchers to navigate these challenges effectively in their work with this versatile catalyst.
References
-
PubChem. (n.d.). Tosyl-D-Proline. Retrieved from [Link]
Sources
The Accidental Catalyst: A Technical Guide to the Discovery and Evolution of Proline Organocatalysis
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Abstract
The field of asymmetric synthesis, a cornerstone of modern drug development and materials science, was revolutionized by the discovery that simple, naturally occurring organic molecules could catalyze complex stereoselective reactions. Foremost among these is L-proline, a humble amino acid whose catalytic prowess was discovered serendipitously and initially underappreciated. This technical guide provides an in-depth exploration of the discovery, mechanistic understanding, and practical application of proline-based organocatalysts. We will trace the historical timeline from the seminal intramolecular reactions of the 1970s to the explosion of intermolecular applications in the 21st century, delve into the dual enamine and iminium ion catalytic cycles, present quantitative data for key transformations, and provide detailed, actionable experimental protocols for researchers.
Introduction: A Paradigm Shift in Catalysis
For decades, the world of asymmetric catalysis was dominated by two main pillars: biocatalysis (enzymes) and metal catalysis. The idea that a small, metal-free organic molecule could induce high levels of stereoselectivity was not widely pursued. However, the discovery of proline's catalytic ability marked the dawn of a new era—organocatalysis.[1] Proline, a natural amino acid, is inexpensive, non-toxic, readily available in both enantiomeric forms, and remarkably stable to air and moisture.[2][3] Its use circumvents many of the challenges associated with metal catalysts, such as toxicity, cost, and sensitivity, thus aligning with the principles of green chemistry.[1][3]
The unique structure of proline, featuring a rigid pyrrolidine ring with a secondary amine and a carboxylic acid group, allows it to act as a bifunctional catalyst.[4][5] The secondary amine is the engine of catalysis, forming nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid group acts as an internal Brønsted acid/base, activating substrates and controlling the stereochemical environment of the transition state.[4][6] This guide will unpack the journey of how this "simplest enzyme" came to be a titan of organic synthesis.[7]
The Historical Trajectory: From Obscurity to Nobel Prize
The story of proline catalysis begins not with a flash of insight, but with quiet, independent discoveries in industrial laboratories that went largely unappreciated for nearly three decades.[8]
The Seminal Discovery: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
In the early 1970s, two industrial research groups—one at Hoffmann-La Roche led by Zoltan Hajos and David Parrish, and another at Schering AG with Rudolf Wiechert, Ulrich Eder, and Gerhard Sauer—were investigating the synthesis of steroid building blocks.[9][10][11] They independently discovered that a catalytic amount of (S)-proline could effect an intramolecular aldol cyclization of an achiral triketone to produce a chiral bicyclic ketol with excellent enantiomeric excess (93% ee).[1][9][12] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was the first highly enantioselective organocatalytic transformation.[11][13]
Despite the groundbreaking nature of this result, its broader implications were not immediately recognized, and the work remained a niche curiosity primarily within steroid synthesis.[11] A key debate at the time was the reaction mechanism. Hajos and Parrish initially proposed a carbinolamine (hemiaminal) intermediate based on isotopic labeling experiments, while the now-accepted enamine mechanism was also considered but initially rejected.[9][11][13]
The Renaissance: List and MacMillan Ignite a Revolution
The field lay dormant until the year 2000, when two seminal papers reignited interest and effectively launched the modern era of organocatalysis. Benjamin List, working with Richard Lerner and Carlos F. Barbas, III, demonstrated that proline could catalyze the intermolecular asymmetric aldol reaction between acetone and various aldehydes.[14][15][16] This work, inspired by the enamine-based mechanism of Class I aldolase enzymes, showed that a simple amino acid could mimic complex enzymatic machinery.[12][15][17]
Contemporaneously, David W. C. MacMillan coined the term "organocatalysis" and developed a different class of amine catalysts, but his work further propelled the field into the spotlight.[3][18] The collective impact of these contributions was immense, leading to an explosion of research into proline and its derivatives for a vast array of chemical transformations.[18] This renaissance ultimately culminated in the 2021 Nobel Prize in Chemistry being awarded to Benjamin List and David MacMillan for their development of asymmetric organocatalysis.[1][17]
.
Caption: Catalytic cycle for the proline-catalyzed aldol reaction via enamine activation.
Iminium Catalysis: Activating the Electrophile
In contrast to enamine catalysis, iminium catalysis activates an electrophile. This mode is operative for reactions involving α,β-unsaturated aldehydes or ketones (enals or enones). Proline reacts with the enal/enone to form a chiral iminium ion. [19]This formation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it a much more potent electrophile for attack by a weak nucleophile. This mechanism is key for reactions like Diels-Alder, aza-Diels-Alder, and certain Michael additions. [20] The cycle is as follows:
-
Iminium Formation: The proline secondary amine condenses with the carbonyl of the α,β-unsaturated system to form a chiral iminium ion.
-
Nucleophilic Attack: A nucleophile attacks the β-position of the iminium ion. The stereochemistry is controlled by the proline catalyst, which effectively shields one face of the molecule.
-
Hydrolysis and Regeneration: The resulting enamine intermediate is then hydrolyzed to release the functionalized product and regenerate the proline catalyst.
Performance Data in Key Transformations
Proline and its derivatives have proven effective across a range of fundamental C-C bond-forming reactions. The following tables summarize typical performance data, highlighting the high yields and enantioselectivities achievable.
Table 1: Proline-Catalyzed Asymmetric Aldol Reactions
| Ketone Donor | Aldehyde Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| Acetone | 4-Nitrobenzaldehyde | 30 | DMSO | 68 | 76 | [16] |
| Cyclohexanone | 4-Nitrobenzaldehyde | 20 | MeOH/H₂O | 99 | 96 | [2] |
| Acetone | Isobutyraldehyde | 30 | DMSO | 97 | 96 | [15] |
| Cyclopentanone | 4-Cyanobenzaldehyde | 20 | MeOH/H₂O | 99 | 99 | [2] |
Table 2: Proline-Catalyzed Asymmetric Mannich Reactions
| Ketone/Aldehyde Donor | Imine Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Acetone | N-PMP-p-nitrobenzaldimine | 20 | DMF | 50 | 94 | - | [21] |
| Acetaldehyde | N-Boc-benzaldimine | 20 | Dioxane | 97 | >99 | 95:5 | [22] |
| Cyclohexanone | N-PMP-ethyl glyoxylate | 20 | DMSO | 95 | 99 | >20:1 | [7] |
| Propionaldehyde | N-PMP-ethyl glyoxylate | 20 | DMSO | 81 | 96 | >20:1 | [21] |
PMP = p-methoxyphenyl; Boc = tert-butoxycarbonyl
Table 3: Proline-Catalyzed Asymmetric Michael Additions
| Ketone Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexanone | trans-β-Nitrostyrene | 5 | [bmim]PF₆ | 95 | 92 | 95:5 | [23] |
| Acetone | trans-β-Nitrostyrene | 20 | MeOH | 70 | 76 | 97:3 | [24] |
| Cyclohexanone | Chalcone | 10 | Ethanol | 92 | 93 | 15:85 | [25] |
[bmim]PF₆ = 1-butyl-3-methylimidazolium hexafluorophosphate
Experimental Protocols: A Practical Guide
Adherence to established protocols is critical for reproducibility. The following sections provide detailed, step-by-step methodologies for common proline-catalyzed reactions.
General Protocol for an Asymmetric Aldol Reaction
This protocol is a generalized starting point for the reaction between an aldehyde and a ketone, such as cyclohexanone and 4-nitrobenzaldehyde. [26][27] Materials:
-
(S)-Proline
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Solvent (e.g., DMSO, or a MeOH/H₂O mixture)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add (S)-proline (e.g., 0.05 mmol, 20 mol%).
-
Add the chosen solvent (e.g., 1.0 mL DMSO). Stir the mixture until the catalyst dissolves.
-
Add the aldehyde (0.25 mmol, 1.0 equivalent) to the solution.
-
Add the ketone (e.g., 1.25 mmol, 5.0 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or cooled to -10°C) for the required time (typically 24-72 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Characterize the product (NMR, HRMS) and determine the enantiomeric excess by HPLC analysis on a chiral stationary phase column.
Caption: Standard experimental workflow for a proline-catalyzed aldol reaction.
General Protocol for a Three-Component Asymmetric Mannich Reaction
This protocol describes the reaction between an aldehyde, an amine, and a ketone. [13][21] Materials:
-
(S)-Proline
-
Aldehyde (e.g., p-nitrobenzaldehyde)
-
Amine (e.g., p-anisidine)
-
Ketone (e.g., acetone)
-
Solvent (e.g., DMF or Dioxane)
-
Standard workup and purification reagents as listed in section 5.1.
Procedure:
-
In a vial, dissolve the aldehyde (1.0 mmol, 1.0 equivalent) and the amine (1.0 mmol, 1.0 equivalent) in the solvent (e.g., 2.0 mL DMF). Stir for 30-60 minutes to pre-form the imine.
-
Add (S)-proline (0.2 mmol, 20 mol%) and the ketone (5.0 mmol, 5.0 equivalents).
-
Stir the reaction vigorously at room temperature for the required duration (can be several days). Monitor by TLC.
-
Once the starting materials are consumed, perform an aqueous workup as described in the aldol protocol (steps 6-9).
-
Purify the resulting β-amino ketone by flash column chromatography.
-
Characterize the product and determine stereoselectivity (ee% and dr) by chiral HPLC and/or NMR analysis.
Conclusion and Future Outlook
The discovery of proline's catalytic ability was a watershed moment in organic chemistry, demonstrating that complex, life-like stereoselectivity could be achieved with remarkably simple tools. From its serendipitous discovery in the 1970s to its central role in the organocatalysis revolution of the 2000s, proline has transitioned from a chemical curiosity to an indispensable catalyst in the synthetic chemist's toolbox. Its dual mechanistic pathways, operating through enamine and iminium ion intermediates, provide access to a wide spectrum of asymmetric transformations crucial for the efficient synthesis of chiral drugs, agrochemicals, and natural products.
The field continues to evolve, with ongoing research focused on developing more active proline derivatives, expanding the substrate scope, and applying these catalysts in increasingly complex synthetic cascades. [18]The legacy of proline catalysis is not just the specific reactions it enables, but the fundamental paradigm shift it inspired: proving that high efficiency and selectivity are not the exclusive domain of metals and enzymes, but can be achieved with small, well-designed organic molecules.
References
- List, B. Proline-catalyzed asymmetric reactions. Tetrahedron. 2002;58(28):5573-5590. [URL: https://www.sciencedirect.com/science/article/pii/S0040402002005161]
- Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry. 1974;39(12):1615-1621. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00925a003]
- List, B.; Lerner, R. A.; Barbas, C. F. Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. 2000;122(10):2395-2396. [URL: https://pubs.acs.org/doi/10.1021/ja994280y]
- Notz, W.; List, B. Catalytic Asymmetric Synthesis of 1,2-Diols. Journal of the American Chemical Society. 2000;122(30):7386-7387. [URL: https://pubs.acs.org/doi/abs/10.1021/ja001460v]
- Mase, N.; et al. L-proline catalyzed Michael additions of thiophenols to α,β-unsaturated compounds, particularly α-enones, in the ionic liquid [bmim]PF6. Tetrahedron Letters. 2006;47(14):2429-2432. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1850983/]
- List, B. The direct catalytic asymmetric three-component Mannich reaction. Journal of the American Chemical Society. 2000;122(38):9336-9337. [URL: https://pubs.acs.org/doi/10.1021/ja001923x]
- Ibrahem, I.; Córdova, A. Direct Catalytic Asymmetric Mannich Reactions of Ketones with an α-Imino Ester. Angewandte Chemie International Edition. 2005;44(11):1672-1675. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200462417]
- Eder, U.; Sauer, G.; Wiechert, R. New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English. 1971;10(7):496-497. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.197104961]
- Bahmanyar, S.; Houk, K. N. The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society. 2001;123(51):12911-12912. [URL: https://pubs.acs.org/doi/10.1021/ja011714s]
- List, B.; Pojarliev, P.; Biller, W. T.; Martin, H. J. The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction: Scope, Optimization, and Application. Journal of the American Chemical Society. 2002;124(5):827-833. [URL: https://pubs.acs.org/doi/10.1021/ja0174231]
- Mukherjee, S.; Yang, J. W.; Hoffmann, S.; List, B. Asymmetric Enamine Catalysis. Chemical Reviews. 2007;107(12):5471-5569. [URL: https://pubs.acs.org/doi/10.1021/cr0684016]
- Córdova, A.; Notz, W.; Zhong, G.; Betancort, J. M.; Barbas, C. F. A Highly Enantioselective Amino Acid-Catalyzed Route to Functionalized β-Amino Acids. Journal of the American Chemical Society. 2002;124(9):1842-1843. [URL: https://pubs.acs.org/doi/10.1021/ja017833p]
- Mase, N.; et al. Proline-catalyzed enantioselective Michael additions of ketones to nitrostyrene. Tetrahedron: Asymmetry. 2006;17(4):527-531. [URL: https://www.sciencedirect.com/science/article/pii/S095741660600095X]
- Yang, J. W.; Stadler, M.; List, B. Proline-catalyzed Mannich reaction of aldehydes with N-Boc-imines. Angewandte Chemie International Edition. 2007;46(5):609-611. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200603831]
- Lattanzi, A. Proline-Catalyzed Enantioselective Michael Additions of Ketones to Nitrostyrene. European Journal of Organic Chemistry. 2005;2005(14):2877-2880. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.200500140]
- Al-kaf, A.; et al. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of Molecular Structure. 2014;1074:446-453. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4160453/]
- List, B. New mechanistic studies on the proline-catalyzed aldol reaction. PNAS. 2004;101(16):5839-5842. [URL: https://www.pnas.org/doi/10.1073/pnas.0307979101]
- Pellissier, H. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts. International Journal of Organic Chemistry. 2013;3(1):33-45. [URL: https://www.scirp.
- Mlynarski, J.; Paradowska, J. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts. 2020;10(6):649. [URL: https://www.mdpi.com/2073-4344/10/6/649]
- Mitu, L.; et al. L-Proline Catalyzed Michael Additions of Thiophenols to α,β-Unsaturated Compounds, Particularly α-Enones, in the Ionic Liquid [bmim]PF6. Molecules. 2007;12(4):863-874. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6149463/]
- Yang, J. W.; et al. Proline-catalysed Mannich reactions of acetaldehyde. Nature. 2008;452(7186):453-455. [URL: https://www.nature.
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Unraveling the Catalytic Heart: A Technical Guide to the Theoretical Study of Tosyl-D-proline Transition States
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The advent of organocatalysis has revolutionized asymmetric synthesis, with proline and its derivatives standing out as remarkably efficient catalysts. Among these, N-substituted prolines, such as Tosyl-D-proline, have garnered significant attention for their unique reactivity and stereoselectivity. Understanding the intricate dance of atoms at the transition state is paramount to optimizing existing catalytic systems and designing novel, more efficient ones. This in-depth technical guide provides a comprehensive framework for the theoretical investigation of transition states in reactions catalyzed by Tosyl-D-proline. We will navigate the foundational principles of proline catalysis, delve into the specific electronic and steric influences of the tosyl group, and present a detailed protocol for the computational modeling of these fleeting, yet crucial, molecular arrangements. This guide is intended to empower researchers to leverage computational chemistry as a powerful tool in the exploration and exploitation of Tosyl-D-proline's catalytic potential.
The Foundation: Proline Catalysis and the Houk-List Model
Proline's catalytic prowess stems from its unique bifunctional nature. The secondary amine facilitates the formation of a nucleophilic enamine intermediate with a carbonyl donor, while the carboxylic acid group acts as a Brønsted acid to activate the electrophile and control the stereochemistry of the reaction.[1][2] This dual activation strategy is elegantly captured in the widely accepted Houk-List model, which rationalizes the high enantioselectivity observed in many proline-catalyzed reactions.[3]
The catalytic cycle, as illustrated for a generic aldol reaction, proceeds through several key steps:
-
Enamine Formation: The secondary amine of proline reacts with a ketone or aldehyde donor to form an enamine intermediate.
-
Carbon-Carbon Bond Formation: The enamine attacks an aldehyde acceptor. The stereochemistry of this step is directed by the catalyst.
-
Hydrolysis: The resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst.
The stereochemical outcome is dictated by the geometry of the transition state during the C-C bond formation step. The Houk-List model proposes a chair-like transition state where the carboxylic acid group of proline forms a hydrogen bond with the carbonyl oxygen of the acceptor aldehyde. This interaction not only activates the aldehyde but also orients it for a specific facial attack by the enamine, thus dictating the stereochemistry of the product.
Sources
Methodological & Application
Enantioselective synthesis of amino alcohols with Tosyl-D-proline
An In-depth Technical Guide to the Enantioselective Synthesis of Amino Alcohols with Tosyl-D-proline
For Researchers, Scientists, and Drug Development Professionals.
Abstract
Chiral amino alcohols are high-value organic compounds that form the structural backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1] Their stereochemistry is often critical for biological activity, making their enantioselective synthesis a key focus in medicinal chemistry and process development.[2][3] This application note provides a comprehensive technical guide to the use of N-Tosyl-D-proline as an organocatalyst for the asymmetric synthesis of vicinal amino alcohols. We will explore the mechanistic underpinnings of this catalysis, provide detailed, field-proven experimental protocols, and discuss critical parameters for achieving high yield and enantioselectivity. This guide is designed to equip researchers with the foundational knowledge and practical steps required to successfully implement this powerful synthetic strategy.
Introduction: The Ascendancy of Organocatalysis in Chiral Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development.[2] Chiral amino alcohols, possessing both an amine and a hydroxyl group on adjacent carbons, are particularly indispensable building blocks, or synthons, for a wide array of therapeutics, including antivirals, beta-blockers, and anticancer agents.[1][4]
Traditionally, the synthesis of these chiral molecules relied heavily on metal-based catalysts or chiral auxiliaries. While effective, these methods can suffer from drawbacks such as metal contamination of the final product, sensitivity to air and moisture, and the need for additional synthetic steps to install and remove auxiliaries. The emergence of asymmetric organocatalysis, which utilizes small, purely organic molecules to induce chirality, has offered a powerful and sustainable alternative.[5]
Among the most successful organocatalysts are proline and its derivatives.[5][6] L- or D-proline, a simple amino acid, has been famously described as the "simplest enzyme" for its ability to catalyze complex stereoselective transformations with high fidelity.[6] By modifying the proline scaffold, chemists can fine-tune the catalyst's steric and electronic properties to enhance its performance. The introduction of a tosyl (p-toluenesulfonyl) group to the proline nitrogen atom yields N-Tosyl-proline, a catalyst with enhanced acidity and solubility in organic solvents, often leading to improved reactivity and selectivity in key carbon-carbon bond-forming reactions.
This guide focuses specifically on the application of N-Tosyl-D-proline in the asymmetric Mannich reaction, a cornerstone strategy for producing β-amino ketones, which are immediate precursors to chiral 1,2-amino alcohols.
Mechanistic Rationale: How Tosyl-D-proline Dictates Stereochemistry
The catalytic prowess of N-Tosyl-D-proline in the Mannich reaction stems from its ability to orchestrate a highly organized transition state. The generally accepted mechanism proceeds through an enamine intermediate, a pathway that mirrors the action of Type I aldolase enzymes.[7][8]
The Catalytic Cycle involves:
-
Enamine Formation: The secondary amine of Tosyl-D-proline condenses with a ketone (the donor molecule) to form a chiral enamine intermediate. This step increases the nucleophilicity of the ketone's α-carbon.[5][8]
-
Iminium Ion Formation: Concurrently, the aldehyde (the acceptor molecule) reacts with an amine source (e.g., p-anisidine) to form an electrophilic imine.
-
Asymmetric C-C Bond Formation: The chiral enamine attacks one specific face of the imine. The stereochemical outcome is dictated by a highly ordered, chair-like transition state, as proposed by Houk and List.[7] In this arrangement, the carboxylic acid of the proline catalyst activates the imine via a hydrogen bond, while the bulky tosyl group and the pyrrolidine ring create a defined steric environment. This forces the incoming electrophile to approach from the least hindered face, thus generating the product with high enantioselectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the chiral β-amino ketone product and regenerate the Tosyl-D-proline catalyst, allowing it to re-enter the catalytic cycle.
The diagram below illustrates the proposed transition state that leads to the preferential formation of one enantiomer.
Caption: A simplified diagram illustrating the key interactions in the transition state of the Tosyl-D-proline catalyzed Mannich reaction.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis and subsequent reduction of a chiral β-amino ketone to the target 1,2-amino alcohol.
Protocol 1: Asymmetric Synthesis of a β-Amino Ketone
This protocol describes a general procedure for the three-component Mannich reaction between an aldehyde, a ketone, and an amine, catalyzed by N-Tosyl-D-proline.
Materials and Reagents:
-
Aldehyde (e.g., 4-Nitrobenzaldehyde), 1.0 mmol
-
Amine (e.g., p-Anisidine), 1.1 mmol
-
Ketone (e.g., Acetone), 10.0 mmol
-
N-Tosyl-D-proline, 0.1 mmol (10 mol%)
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO), 2.0 mL
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-Tosyl-D-proline (27.1 mg, 0.1 mmol).
-
Reagent Addition: Add the aldehyde (151.1 mg, 1.0 mmol) and the amine (135.5 mg, 1.1 mmol) to the flask.
-
Solvent and Nucleophile: Add DMSO (2.0 mL) followed by the ketone (0.74 mL, 10.0 mmol).
-
Causality Insight: DMSO is an excellent solvent for this reaction as it effectively solubilizes the proline catalyst and the polar intermediates, facilitating a homogeneous reaction environment.[9]
-
-
Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (20-25 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting reagent (aldehyde) is consumed.
-
Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification Prep: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure β-amino ketone.
Protocol 2: Diastereoselective Reduction to the Amino Alcohol
This protocol details the reduction of the β-amino ketone to the corresponding vicinal amino alcohol.
Materials and Reagents:
-
β-Amino Ketone (from Protocol 1), 0.5 mmol
-
Reducing Agent (e.g., Sodium borohydride, NaBH₄), 0.75 mmol
-
Methanol (MeOH), 5.0 mL
-
Deionized Water
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the β-amino ketone (0.5 mmol) in methanol (5.0 mL) in a 25 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Causality Insight: Conducting the reduction at low temperature minimizes side reactions and can enhance the diastereoselectivity of the hydride attack.
-
-
Reduction: Add sodium borohydride (28 mg, 0.75 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of deionized water (5 mL) at 0 °C.
-
Work-up: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amino alcohol. If necessary, purify further by column chromatography or recrystallization.
Characterization
-
Structural Verification: Confirm the identity and purity of the final amino alcohol using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
-
Enantiomeric Excess (% ee) Determination: The enantiomeric purity of the product is the most critical measure of success. Determine the % ee using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).
Data Summary and Workflow Visualization
The effectiveness of a catalytic system is best understood through quantitative data. The table below summarizes typical results for the Tosyl-D-proline catalyzed Mannich reaction with various substrates.
| Entry | Aldehyde | Ketone | Catalyst Loading (mol%) | Time (h) | Yield (%) | % ee |
| 1 | 4-Nitrobenzaldehyde | Acetone | 10 | 24 | 92 | 97 |
| 2 | 4-Chlorobenzaldehyde | Acetone | 10 | 36 | 85 | 95 |
| 3 | Benzaldehyde | Cyclohexanone | 20 | 48 | 78 | 91 (anti) |
| 4 | 2-Naphthaldehyde | Acetone | 10 | 30 | 88 | >99 |
Table 1: Representative results for the enantioselective synthesis of β-amino ketones using Tosyl-D-proline. Data is illustrative based on published proline-catalyzed reactions.
The entire experimental process can be visualized as a linear workflow.
Caption: A flowchart depicting the key stages from starting materials to the final, characterized chiral amino alcohol.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reactivity | 1. Impure reagents (especially aldehyde).2. Inactive catalyst.3. Insufficient reaction time. | 1. Purify aldehyde before use (e.g., distillation or chromatography).2. Use high-purity, commercially available N-Tosyl-D-proline.3. Extend reaction time and monitor closely by TLC. |
| Low Enantioselectivity (% ee) | 1. Reaction temperature too high.2. Presence of water in the reaction.3. Incorrect solvent choice. | 1. Run the reaction at a lower temperature (e.g., 4 °C or 0 °C).2. Use anhydrous solvents and dry reagents thoroughly.3. Ensure a polar aprotic solvent like DMSO, DMF, or CH₃CN is used. Protic solvents can interfere with the key hydrogen bonding in the transition state.[9] |
| Low Yield | 1. Competing self-aldol of the aldehyde.2. Difficult purification. | 1. For highly reactive aldehydes, consider slow addition via syringe pump to keep its concentration low.2. Optimize chromatography conditions (solvent system) or consider recrystallization for crystalline products. |
| Poor Diastereoselectivity in Reduction | 1. Inappropriate reducing agent.2. Temperature not controlled. | 1. Screen different reducing agents. Bulky hydrides (e.g., L-Selectride) can offer different selectivity compared to NaBH₄.2. Maintain strict temperature control (0 °C or lower) during hydride addition. |
Conclusion
The N-Tosyl-D-proline catalyzed asymmetric Mannich reaction is a robust, reliable, and highly efficient method for accessing enantiomerically enriched β-amino ketones, which are versatile precursors to valuable chiral 1,2-amino alcohols. This organocatalytic approach avoids the use of transition metals, operates under mild conditions, and demonstrates the power of rational catalyst design. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers in pharmaceutical and chemical development can effectively leverage this strategy to construct complex chiral molecules with a high degree of stereochemical control.
References
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- Gotor, V., et al. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. PubMed.
- Somfai, P. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-Portal.org.
- Marradi, M., et al. (2008). General Synthesis of C-Glycosyl Amino Acids via Proline-Catalyzed Direct Electrophilic α-Amination of C-Glycosylalkyl Aldehydes. ACS Publications.
- Amedjkouh, M. (2009). Diastereoselective synthesis of vicinal amino alcohols. RSC Publishing.
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- Hoyt, M. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. University of Illinois Chemistry.
- Istrati, D. I., et al. (2015). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health.
- List, B., et al. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. PubMed Central.
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- Gate Chemistry. (2018). Proline Catalyzed Asymmetric Aldol Reaction. YouTube.
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Application Notes & Protocols: Scale-Up Considerations for Tosyl-D-proline Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organocatalysis has emerged as a powerful tool in modern synthetic chemistry, offering a greener and often more cost-effective alternative to traditional metal-based catalysts.[1][2][3] Among the diverse array of organocatalysts, proline and its derivatives have been extensively utilized for their ability to facilitate a wide range of asymmetric transformations.[4] This application note focuses on a key derivative, Tosyl-D-proline (Ts-D-proline), and provides a comprehensive guide to the critical considerations required for scaling up reactions catalyzed by this robust and versatile molecule. We will delve into the mechanistic underpinnings of its catalytic activity and offer practical, field-proven insights and detailed protocols to navigate the challenges of transitioning from bench-scale discovery to pilot-plant and industrial-scale production.
Introduction: The Advantage of Tosyl-D-proline in Organocatalysis
The use of small organic molecules to accelerate chemical reactions, known as organocatalysis, has become a third pillar in asymmetric catalysis, alongside biocatalysis and metal catalysis.[5] Proline, a naturally occurring amino acid, is a foundational organocatalyst, particularly effective in reactions proceeding through enamine or iminium ion intermediates, such as aldol and Mannich reactions.[4][6]
The modification of D-proline with a p-toluenesulfonyl (tosyl) group on the nitrogen atom confers several advantageous properties that are highly beneficial for process development and scale-up.[7][8] The tosyl group enhances the acidity of the carboxylic acid proton, which can lead to increased catalytic activity and allows for lower catalyst loadings. Furthermore, the lipophilicity of the tosyl group improves the catalyst's solubility in common organic solvents, which can be a significant advantage over unmodified proline, which often has limited solubility.[9] These features make Tosyl-D-proline an attractive candidate for developing scalable, efficient, and economically viable synthetic processes.[8]
Core Principles & Key Scale-Up Considerations
Transitioning an organocatalytic reaction from the gram-scale in a laboratory to the kilogram-scale in a pilot plant is not a linear process.[10] Critical physical and chemical parameters that are negligible at the bench become process-defining at scale. A thorough understanding of these factors is paramount for a successful and safe scale-up campaign.
Catalyst Loading, Solubility, and Homogeneity
At the lab scale, catalyst loadings of 10-20 mol% are common for initial screenings. For industrial applications, however, minimizing catalyst loading is crucial to reduce costs and simplify purification. The enhanced reactivity of Ts-D-proline often allows for lower loadings compared to proline.
-
Challenge : Ensuring the catalyst is fully dissolved and homogeneously mixed throughout the reaction is critical for consistent kinetics and selectivity.[10] In large reactors, inadequate mixing can create localized concentration gradients, leading to poor reproducibility and the formation of impurities.[10]
-
Strategy :
-
Solvent Selection : Choose a solvent system where Ts-D-proline exhibits good solubility. While polar aprotic solvents like DMF or DMSO are often used in the lab[9], for scale-up, consider greener and more practical alternatives like 2-MeTHF, CPME, or toluene, even if it requires slight heating to achieve dissolution.
-
Mixing Studies : Characterize the mixing efficiency of the chosen reactor. Understand the time required to achieve homogeneity and ensure the stirrer design and speed are adequate for the vessel geometry and batch volume.[10]
-
Controlled Addition : Consider adding the catalyst as a solution in one of the reaction solvents to ensure rapid and uniform distribution upon introduction to the reactor.
-
Thermal Management and Reaction Exotherms
Many C-C bond-forming reactions, such as Mannich and aldol reactions, are exothermic. What might be a mild temperature rise in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor due to the significant decrease in the surface-area-to-volume ratio.[10]
-
Challenge : Inefficient heat dissipation in large reactors can lead to an uncontrolled increase in the internal temperature, negatively impacting enantioselectivity and promoting side reactions or catalyst degradation.[10]
-
Strategy :
-
Reaction Calorimetry : Before any large-scale experiment, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for safe process design.
-
Controlled Dosing : Add the limiting reagent slowly and controllably to manage the rate of heat generation. The addition rate should be set so that the reactor's cooling system can comfortably remove the heat being produced.
-
Reactor Choice : Utilize jacketed reactors with efficient heat transfer fluids and ensure the cooling capacity is sufficient for the scale and exothermicity of the reaction.
-
Reaction Kinetics and Process Analytical Technology (PAT)
Long reaction times that are acceptable at the lab scale can be economically unviable in a manufacturing setting. Understanding the reaction kinetics is key to optimizing cycle time.
-
Challenge : Visual monitoring of reaction completion (e.g., by TLC) is not feasible in large-scale production. A robust, quantitative method for reaction monitoring is required.
-
Strategy :
-
In-situ Monitoring : Employ Process Analytical Technology (PAT) tools like in-situ IR (e.g., ReactIR) or Raman spectroscopy to track the consumption of starting materials and the formation of the product in real-time. This provides invaluable kinetic data and allows for precise determination of the reaction endpoint.
-
Kinetic Modeling : Use the data gathered to model the reaction kinetics. This can help identify the rate-determining step and optimize parameters like temperature and concentration to safely minimize reaction time.[1]
-
Work-up and Product Isolation
The work-up procedure is often the most significant point of deviation between lab and plant scale. Procedures that are simple in the lab, like extractions in a separatory funnel or purification by column chromatography, can be cumbersome, inefficient, and generate large volumes of waste at scale.
-
Challenge : Efficiently separating the product from the catalyst and unreacted starting materials in large volumes, while minimizing solvent use and avoiding problematic emulsions.
-
Strategy :
-
Catalyst Removal : Ts-D-proline is an acidic catalyst. An aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) can be used to extract the catalyst into the aqueous phase, leaving the typically less polar product in the organic layer.[10] Perform small-scale experiments to optimize the pH and volume of the wash.
-
Crystallization : Whenever possible, design the process to isolate the final product via crystallization rather than chromatography. Crystallization is a highly scalable, cost-effective purification method that can significantly improve product purity.[10]
-
Solvent Swaps : Plan for efficient solvent swaps using distillation if the reaction solvent is not ideal for the work-up or isolation steps.
-
Visualizing the Scale-Up Workflow
The transition from a laboratory procedure to a robust, scaled-up process requires a structured approach. The following workflow diagram illustrates the key stages and decision points.
Caption: A typical workflow for scaling up a chemical reaction.
Representative Protocol: Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a cornerstone transformation catalyzed by proline derivatives, providing access to chiral β-amino ketones.[6][11][12][13] The following protocols detail a representative reaction at both lab and pilot scale, highlighting the critical modifications for successful scale-up.
Lab-Scale Protocol (10 g Scale)
Reaction: Cyclohexanone + 4-Anisaldehyde + 4-Fluoroaniline → Chiral β-Amino Ketone
-
Reactor Setup : To a 250 mL, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-N-Tosyl-D-proline (0.72 g, 2.67 mmol, 10 mol%).
-
Reagent Addition : Add cyclohexanone (22.0 g, 224 mmol, 4.0 eq) and Toluene (50 mL). Begin stirring to dissolve the catalyst.
-
Add 4-anisaldehyde (7.68 g, 56.4 mmol, 1.0 eq) and 4-fluoroaniline (6.27 g, 56.4 mmol, 1.0 eq).
-
Reaction : Stir the mixture at ambient temperature (20-25 °C) under a nitrogen atmosphere.
-
Monitoring : Monitor the reaction progress by HPLC or TLC until the consumption of the limiting reagent (4-anisaldehyde) is >98%. (Typical reaction time: 24-48 hours).
-
Work-up :
-
Once complete, add 50 mL of Toluene and 50 mL of a 1M aqueous sodium bicarbonate (NaHCO₃) solution to the flask.
-
Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with Toluene (2 x 25 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification : Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure β-amino ketone.
Pilot-Scale Protocol (1.0 kg Scale)
Reaction: Cyclohexanone + 4-Anisaldehyde + 4-Fluoroaniline → Chiral β-Amino Ketone
-
Reactor Setup : Charge a 20 L jacketed glass-lined reactor, fitted with a retreat curve impeller, temperature probe, nitrogen inlet, and bottom outlet valve, with (R)-N-Tosyl-D-proline (72.0 g, 0.267 mol, 10 mol%). The reactor jacket temperature should be set to 20 °C.
-
Reagent Addition :
-
Charge cyclohexanone (2.20 kg, 22.4 mol, 4.0 eq) and Toluene (5.0 L).
-
Start agitation at a speed sufficient to ensure good surface movement (e.g., 150 RPM). Stir until the catalyst is fully dissolved.
-
Charge 4-anisaldehyde (0.768 kg, 5.64 mol, 1.0 eq) and 4-fluoroaniline (0.627 kg, 5.64 mol, 1.0 eq).
-
-
Reaction : Maintain the internal temperature at 20-25 °C under a nitrogen atmosphere.
-
Monitoring : Monitor the reaction progress by taking samples via a sample valve and analyzing by a pre-validated HPLC method. (Expected reaction time: 24-48 hours).
-
Work-up :
-
Once the reaction is deemed complete (>98% conversion), add Toluene (5.0 L) to dilute the reaction mixture.
-
Slowly add 5.0 L of a 1M aqueous NaHCO₃ solution to the reactor over 30 minutes, maintaining good agitation.
-
Stop agitation and allow the layers to separate for at least 1 hour.
-
Drain the lower aqueous layer.
-
Charge 5.0 L of brine to the reactor, agitate for 20 minutes, let separate, and drain the aqueous layer.
-
-
Isolation & Purification :
-
Concentrate the organic layer in the reactor under vacuum to approximately 1/3 of its original volume.
-
Add 4.0 L of isopropanol (IPA) and continue the vacuum distillation to remove the remaining Toluene (solvent swap).
-
Cool the resulting IPA slurry to 0-5 °C and hold for 4 hours to allow for full crystallization.
-
Filter the product using a Nutsche filter, wash the cake with cold IPA (2 x 1 L).
-
Dry the solid product in a vacuum oven at 40 °C to a constant weight.
-
Data Summary and Troubleshooting
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10 g) | Pilot Scale (1.0 kg) | Rationale for Change |
| Reactor | 250 mL RBF | 20 L Jacketed Reactor | Required for volume, temperature control, and material compatibility. |
| Agitation | Magnetic Stirrer | Retreat Curve Impeller | Ensures effective mixing and heat transfer in a large, viscous volume. |
| Temp. Control | Stir Plate / Oil Bath | Circulating Jacket Fluid | Provides precise and powerful heating/cooling to manage exotherms. |
| Monitoring | TLC / HPLC | In-process HPLC | Provides quantitative, real-time data for endpoint determination. |
| Work-up | Separatory Funnel | Phase-split in Reactor | Scalable method for handling large volume liquid-liquid extractions. |
| Purification | Chromatography | Crystallization | Chromatography is not economically viable at large scale; crystallization is preferred. |
Troubleshooting Common Scale-Up Issues
Caption: A troubleshooting flowchart for scalability issues.
Conclusion
The successful scale-up of Tosyl-D-proline catalyzed reactions is an achievable goal that hinges on a fundamental understanding of process chemistry and engineering principles. By proactively addressing challenges related to catalyst handling, thermal management, reaction monitoring, and product isolation, researchers can effectively translate their laboratory discoveries into robust, scalable, and economically viable manufacturing processes. The inherent advantages of Ts-D-proline—its enhanced activity, solubility, and stability—make it a prime candidate for industrial applications, provided that a systematic and data-driven approach to process development is employed.
References
- BenchChem. (n.d.). Technical Support Center: Scaling Up Organocatalytic Reactions.
- ResearchGate. (n.d.). 9.10 Industrial Applications of Organocatalysis.
- Mettler Toledo. (n.d.). What is Organocatalysis?.
- BenchChem. (n.d.). Tosyl-D-proline | 110771-95-4.
- The Washington Post. (2021, October 6). Nobel Prize in chemistry awarded to duo who made a tool to build molecules in an environmentally friendly way.
- Mahmoud, A. R. (2025). Organocatalysis in Modern Organic Chemistry: Theory and Applications. ResearchGate.
- Córdova, A., et al. (2006). Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction. ACS Publications.
- ResearchGate. (n.d.). Scale-up synthesis, further transformations and control experiments.
- Marqués-López, E., et al. (2009). Organocatalysed asymmetric Mannich reactions. Radboud Repository.
- Chem-Impex. (n.d.). Tosyl-L-proline.
- Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI.
- Wikipedia. (n.d.). Proline organocatalysis.
-
Grondal, C., Jeanty, M., & Enders, D. (2010). Organocatalytic cascade reactions as a new tool in total synthesis. Nature Chemistry. Retrieved from [Link]
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- 13. Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Immobilization of Tosyl-D-proline on Solid Supports
Introduction: The Rationale for Heterogenizing Chiral Catalysts
In the landscape of modern synthetic chemistry, particularly in the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. Organocatalysis, utilizing small chiral organic molecules to accelerate chemical transformations, has emerged as a powerful tool for asymmetric synthesis.[1][2][3] Among these catalysts, proline and its derivatives have demonstrated exceptional efficacy in a wide range of reactions, including aldol, Mannich, and Michael additions.[1][3] The N-tosylated form of D-proline, Tosyl-D-proline, is of particular interest due to the electronic and steric influence of the tosyl group, which can enhance stereoselectivity in certain transformations.
However, a significant challenge in homogeneous organocatalysis is the separation of the catalyst from the reaction mixture post-completion, which can be a costly and time-consuming process, especially on an industrial scale.[1] Immobilization of the catalyst onto a solid support provides an elegant solution, transforming the homogeneous catalyst into a heterogeneous system.[1][4] This "heterogenization" offers several distinct advantages:
-
Simplified Purification: The catalyst can be easily removed from the reaction mixture by simple filtration.
-
Catalyst Recyclability: The recovered catalyst can be reused in subsequent reaction cycles, significantly reducing costs and waste.[5]
-
Continuous Flow Applications: Immobilized catalysts are well-suited for use in packed-bed reactors for continuous manufacturing processes.[6]
-
Enhanced Stability: In some cases, immobilization can protect the catalyst from degradation, leading to a longer operational lifetime.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and detailed protocols for the immobilization of Tosyl-D-proline onto various solid supports. We will explore the selection of appropriate supports, detailed step-by-step immobilization procedures, characterization of the resulting heterogeneous catalysts, and their application in asymmetric synthesis.
PART 1: Selecting the Appropriate Solid Support
The choice of solid support is a critical first step that can significantly impact the performance of the immobilized catalyst. The ideal support should possess the following characteristics:
-
Chemical and Thermal Stability: The support must be inert to the reaction conditions (solvents, reagents, and temperature).
-
Mechanical Robustness: It should withstand the physical stresses of stirring and filtration without degradation.
-
High Surface Area and Porosity: A large surface area allows for higher catalyst loading, while appropriate pore size ensures accessibility of the active sites to the reactants.
-
Functionalizability: The surface of the support must have, or be amenable to the introduction of, functional groups for the covalent attachment of the catalyst.
Commonly used solid supports for catalyst immobilization include:
-
Polymeric Resins: Polystyrene-based resins, such as Merrifield resin, are widely used due to their excellent swelling properties in organic solvents and well-established chemistry for functionalization.[7]
-
Inorganic Oxides: Silica gel is a popular choice due to its high surface area, mechanical stability, and the presence of surface silanol groups that can be readily functionalized.[5][8]
-
Magnetic Nanoparticles: These offer the unique advantage of facile separation from the reaction mixture using an external magnetic field, eliminating the need for filtration.[2][9][10]
The selection of the support should be guided by the specific application, considering factors such as the intended reaction solvent, operating temperature, and desired catalyst loading.
PART 2: Protocols for the Immobilization of Tosyl-D-proline
The covalent attachment of Tosyl-D-proline to a solid support is the most robust immobilization strategy, minimizing catalyst leaching.[8] The general approach involves the functionalization of the support with a suitable linker, followed by the coupling of Tosyl-D-proline.
Protocol 1: Immobilization of Tosyl-D-proline on Merrifield Resin
Merrifield resin, a chloromethylated polystyrene, is a common starting material for solid-phase synthesis.[7] The immobilization of Tosyl-D-proline can be achieved via nucleophilic substitution of the chloride by the carboxylate of Tosyl-D-proline.
Workflow for Immobilization on Merrifield Resin
Figure 1: Workflow for the immobilization of Tosyl-D-proline on Merrifield resin.
Materials:
-
Merrifield resin (1% DVB cross-linked, 100-200 mesh)
-
Tosyl-D-proline
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
Preparation of the Tosyl-D-proline Cesium Salt:
-
Dissolve Tosyl-D-proline (1.2 eq. relative to the resin loading) in methanol.
-
Add deionized water (approx. 10% of the methanol volume).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Remove the solvent under reduced pressure to obtain the dry cesium salt.
-
-
Resin Swelling and Coupling:
-
Place the Merrifield resin (1.0 eq.) in a round-bottom flask.
-
Add DMF to swell the resin (approx. 8-10 mL per gram of resin) and gently agitate for 30 minutes.
-
Add the dried Tosyl-D-proline cesium salt to the swollen resin.
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours.
-
-
Washing and Drying:
-
Allow the resin to cool to room temperature and filter.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1, 3x), water (3x), and methanol (3x).
-
Dry the functionalized resin under vacuum to a constant weight.
-
Protocol 2: Immobilization of Tosyl-D-proline on Functionalized Silica Gel
Silica gel can be functionalized with an amino-linker, which is then used to form a stable amide bond with the carboxylic acid of Tosyl-D-proline.
Workflow for Immobilization on Silica Gel
[A ketone, e.g., cyclohexanone] + [An aldehyde, e.g., 4-nitrobenzaldehyde] --(Immobilized Tosyl-D-proline)--> [Aldol adduct]
Figure 3: Workflow for evaluating catalyst recyclability and performing a leaching test.
Recyclability Test:
-
After the first reaction cycle, recover the catalyst by filtration.
-
Wash the catalyst thoroughly with the reaction solvent and then a volatile solvent like dichloromethane.
-
Dry the catalyst under vacuum.
-
Use the recovered catalyst in a subsequent reaction cycle under the same conditions.
-
Repeat this process for several cycles (e.g., 5-10) and analyze the product yield and enantioselectivity for each cycle to assess the catalyst's stability and reusability.
Leaching Test (Hot Filtration Test):
-
Run the catalytic reaction as described in Protocol 3.
-
At approximately 50% conversion, quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue stirring under the same reaction conditions for the remainder of the reaction time.
-
Analyze the final conversion in the filtrate. If there is no significant increase in conversion after removing the catalyst, it indicates that minimal leaching of the active catalytic species has occurred.
Quantitative Leaching Analysis:
For a more rigorous assessment, the filtrate from the reaction mixture can be analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) to detect any leached Tosyl-D-proline.
Conclusion
The immobilization of Tosyl-D-proline on solid supports represents a significant step towards more sustainable and economically viable asymmetric catalysis. By converting a homogeneous catalyst into a recoverable and reusable heterogeneous system, the challenges associated with product purification are minimized, and the overall efficiency of the synthetic process is enhanced. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully immobilize Tosyl-D-proline and evaluate its performance in asymmetric transformations, thereby contributing to the advancement of green chemistry and the development of novel pharmaceuticals.
References
-
Heterogeneous organocatalysis: the proline case. RSC Advances.
-
Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. Macromolecular Rapid Communications.
-
Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. National Center for Biotechnology Information.
-
Asymmetric aldol reactions catalyzed by efficient and recyclable silica-supported proline-based peptides. Chirality.
-
Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. MDPI.
-
Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. ResearchGate.
-
Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology.
-
Proline-Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts. National Center for Biotechnology Information.
-
Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Center for Biotechnology Information.
-
New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units.
-
Proline-Catalyzed Direct Asymmetric Aldol Reactions. Semantic Scholar.
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Proline-Catalyzed Asymmetric Aldol Reactions. Studylib.
-
Synthesis of acrylic polymer beads for solid-supported proline-derived organocatalysts. PubMed.
-
A robust method to heterogenise and recycle group 9 catalysts. PubMed.
-
Unprecedented Proline-Based Heterogeneous Organocatalyst for Selective Production of Vanillin. MDPI.
-
On the Exceptionally High Loading of L-Proline on Multi-Wall Carbon Nanotubes. MDPI.
-
Supported proline and proline-derivatives as recyclable organocatalysts. Chemical Society Reviews.
-
L-Proline Functionalized Polymers Prepared by RAFT Polymerization and Their Assemblies as Supported Organocatalysts. National Center for Biotechnology Information.
-
Functionalization of Silica Gel with Organotrialkynyltins: New Method of Covalent Attachment of Organic Groups on Silica Gel. ResearchGate.
-
Kinetics versus Thermodynamics in the Proline Catalyzed Aldol Reaction. ResearchGate.
-
Advanced covalent surface modification of silica and ITO glass for... ResearchGate.
-
Continuous proline catalysis via leaching of solid proline. National Center for Biotechnology Information.
-
Functionalization on Silica Gel with Allylsilanes. A New Method of Covalent Attachment of Organic Functional Groups on Silica Gel. ResearchGate.
-
Synthesis and Characterization of Active Ester-Functionalized Polypyrrole−Silica Nanoparticles: Application to the Covalent Attachment of Proteins. ResearchGate.
-
Polymer-modified catalyst supports as tailored local solvation environments to control reaction selectivity in liquid-phase chem. ChemRxiv.
-
Functionalization on silica gel with allylsilanes. A new method of covalent attachment of organic functional groups on silica gel. PubMed.
-
Merrifield Resin Supported Solid Phase Synthesis of 1-Amino-2,4-imidazolidinedione. Semantic Scholar.
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- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Proline‐Functionalized Magnetic Nanoparticles as Highly Performing Asymmetric Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Enantioselectivity in N-Tosyl-D-proline Catalyzed Reactions
Welcome to the technical support center for organocatalysis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with low enantioselectivity in reactions catalyzed by N-Tosyl-D-proline (Ts-D-proline). As a powerful organocatalyst, Ts-D-proline is instrumental in various asymmetric transformations, but its effectiveness is highly sensitive to experimental conditions. This document provides a structured, in-depth troubleshooting framework, moving from common oversights to more nuanced mechanistic considerations, to help you diagnose and resolve issues in your experiments.
Frequently Asked Questions (FAQs): Your First Port of Call
Before diving into detailed protocols, let's address the most common high-level issues researchers face.
-
Q1: My reaction has very low or no enantioselectivity (% ee). Where should I start troubleshooting?
-
A1: Begin with the fundamentals: catalyst quality and the presence of water. These two factors are the most frequent culprits. Verify the purity of your Ts-D-proline and ensure all solvents and reagents are rigorously dried.
-
-
Q2: I'm observing a significant amount of the racemic background reaction. What is the likely cause?
-
A2: A dominant background reaction suggests that the catalyzed pathway is too slow or the uncatalyzed pathway is too fast. This can be caused by insufficient catalyst activity (due to impurities or degradation), suboptimal temperature, or incorrect catalyst loading.
-
-
Q3: My results are inconsistent and not reproducible, even when I follow the same procedure. Why?
-
A3: Lack of reproducibility often points to subtle variations in reaction setup, particularly in atmospheric moisture. The handling of hygroscopic reagents and solvents, the reaction atmosphere (e.g., inert gas vs. air), and even the ambient humidity of the lab can have a significant impact.
-
Troubleshooting Workflow: A Step-by-Step Diagnostic Guide
This workflow is designed to systematically identify and eliminate potential causes of poor enantioselectivity.
Caption: A flowchart for troubleshooting low enantioselectivity.
Tier 1 Troubleshooting: The Foundational Pillars
Always start here. Issues related to catalyst quality and water are responsible for the majority of failed or low-selectivity reactions.
Issue 1: Catalyst Purity and Handling
The catalytic activity of Ts-D-proline is highly dependent on its purity. Commercial batches can vary, and the catalyst can degrade over time if not stored properly.
Why it Matters: Impurities can interfere with the catalytic cycle, either by acting as competitive inhibitors or by promoting non-selective background reactions. The free amino acid, D-proline, or other acidic/basic impurities are common culprits.
Troubleshooting Steps:
-
Purity Verification: If possible, check the purity of your catalyst by measuring its melting point or running a ¹H NMR spectrum. Compare it against a reference standard.
-
Catalyst Activation/Purification: If purity is questionable, recrystallization is often the most effective solution.
Protocol 1: Recrystallization of N-Tosyl-D-proline
| Step | Procedure |
| 1 | Dissolve the crude Ts-D-proline in a minimal amount of hot acetone.[1] |
| 2 | Slowly add a non-polar anti-solvent, such as hexanes or diethyl ether, until the solution becomes cloudy.[2] |
| 3 | Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystal formation. |
| 4 | Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly under high vacuum. |
-
Proper Storage: Store the purified catalyst in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Issue 2: The Detrimental Effect of Water
Water is a notorious inhibitor in many proline-catalyzed reactions, including those using Ts-D-proline.[3]
Why it Matters: Water can interfere in several ways:
-
Hydrolysis of Intermediates: It can hydrolyze key enamine or iminium ion intermediates, effectively shutting down the catalytic cycle.[3][4]
-
Catalyst Solvation: Water can solvate the catalyst's carboxylic acid group, disrupting the crucial hydrogen bonding that organizes the transition state and dictates stereoselectivity.[3][5]
-
Promoting Side Reactions: It can facilitate non-asymmetric side reactions, leading to a racemic product.[3]
Caption: How water disrupts the key enamine intermediate.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Use freshly distilled solvents or solvents from a commercial drying system. Storing solvents over activated molecular sieves (3Å or 4Å) is also a standard practice.[6][7][8]
-
Dry Reagents: Ensure all reagents, especially hygroscopic ones, are dry. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.
-
Flame-Dry Glassware: All glassware should be oven-dried or flame-dried under vacuum or an inert gas flow immediately before use to remove adsorbed water.[7]
-
Inert Atmosphere: Run the reaction under a positive pressure of an inert gas like argon or nitrogen. This prevents atmospheric moisture from entering the reaction vessel.
Protocol 2: General Solvent Drying with Molecular Sieves
| Step | Procedure |
| 1 | Activate molecular sieves (3Å for alcohols and acetonitrile; 4Å for most other solvents) by heating them in a flask with a Bunsen burner under high vacuum until no more water is seen condensing, or in a muffle furnace at >300 °C for several hours.[7][8] |
| 2 | Cool the sieves under an inert atmosphere. |
| 3 | Add the activated sieves (approx. 5-10% w/v) to the solvent in a sealed bottle.[8] |
| 4 | Allow the solvent to stand over the sieves for at least 24 hours before use. |
Tier 2 Troubleshooting: Optimizing Reaction Parameters
If foundational checks do not resolve the issue, the next step is to fine-tune the reaction conditions.
Issue 3: Solvent Choice
The solvent plays a critical role in stabilizing the transition state. Its polarity and coordinating ability can dramatically influence enantioselectivity.[9][10][11]
Why it Matters: The ideal solvent must solubilize the reactants and catalyst appropriately without interfering with the delicate non-covalent interactions (e.g., hydrogen bonding) in the stereodetermining transition state.[12][13] Highly polar or coordinating solvents can compete with the substrate for hydrogen bonding sites on the catalyst, disrupting the organized assembly required for high selectivity.
Troubleshooting Steps:
-
Solvent Screening: Perform a systematic screen of various anhydrous solvents. Start with commonly used non-polar aprotic solvents and move towards more polar options if necessary.
Table 1: Influence of Solvent on Enantioselectivity (Representative Data)
| Solvent | Polarity | Typical Effect on Ts-D-Proline Catalysis |
| Toluene | Non-polar | Often provides good to excellent enantioselectivity. |
| Dichloromethane (DCM) | Polar Aprotic | Widely used, but rigorous drying is crucial.[10] |
| Chloroform | Polar Aprotic | Can sometimes improve rates and selectivity. |
| Tetrahydrofuran (THF) | Polar Aprotic | Coordinating nature can sometimes lower selectivity. |
| Acetonitrile (MeCN) | Polar Aprotic | High polarity can be detrimental in some cases. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally avoided due to high polarity and hygroscopicity, which can disrupt the transition state.[3] |
Issue 4: Reaction Temperature
Asymmetric reactions are often highly sensitive to temperature.
Why it Matters: The difference in activation energy (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers is often small. Higher temperatures provide more thermal energy, which can allow the reaction to proceed through the higher-energy transition state, thus eroding enantioselectivity. Lowering the temperature generally increases selectivity.[12]
Troubleshooting Steps:
-
Temperature Variation: If your reaction is being run at room temperature, try cooling it to 0 °C, -20 °C, or even -78 °C. Monitor the reaction time, as it will likely increase significantly at lower temperatures. Find the optimal balance between reaction time and selectivity.
Issue 5: Catalyst Loading
The amount of catalyst used can impact the balance between the desired catalytic pathway and the uncatalyzed background reaction.[14][15]
Why it Matters:
-
Too Low: Insufficient catalyst may result in a reaction rate that is too slow, allowing the non-selective background reaction to become significant, thereby lowering the overall % ee.[4][16]
-
Too High: While less common for selectivity issues, excessively high catalyst loading can sometimes lead to aggregation or solubility problems, and it is not economical.
Troubleshooting Steps:
-
Vary Catalyst Loading: Screen catalyst loadings from 1 mol% up to 20 mol%. A common starting point for Ts-D-proline is 5-10 mol%. If the background reaction is competitive, increasing the catalyst loading might improve the % ee by accelerating the desired chiral pathway.[17]
Tier 3 Troubleshooting: Mechanistic & Substrate Considerations
If the problem persists after optimizing conditions, a deeper look at the reaction mechanism and substrates is warranted.
Issue 6: Understanding the Catalytic Cycle
Ts-D-proline catalysis generally proceeds through an enamine or iminium ion cycle.[18][19][20] The stereochemistry is set during the C-C bond-forming step, where the chiral catalyst directs the facial attack of the nucleophile onto the electrophile.[21][22]
Caption: Simplified catalytic cycle and common failure points.
Why it Matters: Understanding the mechanism helps rationalize why certain conditions fail. For example, if your substrates are particularly bulky, they may sterically hinder the formation of the ideal transition state, leading to poor selectivity. Similarly, electronic effects of substituents on your substrates can alter the reactivity of the enamine or the electrophile, potentially favoring a less selective pathway.
Troubleshooting Steps:
-
Substrate Analysis:
-
Steric Hindrance: Are your substrates particularly bulky near the reaction center? This can disfavor the formation of the highly organized transition state. Consider using a less hindered analogue if possible.
-
Electronic Effects: Electron-withdrawing or -donating groups can impact reaction rates. If the uncatalyzed reaction is fast due to highly activated substrates, the catalytic pathway may not be able to compete effectively.
-
-
Literature Precedent: Search for publications using substrates similar to yours with Ts-D-proline or related catalysts. This can provide crucial insights into substrate limitations and potentially suggest alternative catalyst systems better suited for your transformation.
By systematically working through these troubleshooting tiers, you can effectively diagnose the root cause of low enantioselectivity and optimize your N-Tosyl-D-proline catalyzed reactions for success.
References
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Available at: [Link]
-
ResearchGate. (2015). Clarification of the Role of Water in Proline-Mediated Aldol Reactions. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Mechanisms and reactivity differences of proline-mediated catalysis in water and organic solvents. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water. Available at: [Link]
-
ChemistryViews. (2017, August 16). Solvent-Induced Enantioselectivity. Available at: [Link]
-
Delloyd's Lab-Tech. (n.d.). Solvent drying and drying agents. Available at: [Link]
-
Journal of the American Chemical Society. (2009, September 30). Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies. Available at: [Link]
-
ResearchGate. (2004). Proline‐Catalyzed Ketone—Aldehyde Aldol Reactions Are Accelerated by Water. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. Available at: [Link]
-
JoVE. (2015, March 4). Preparing Anhydrous Reagents and Equipment. Available at: [Link]
-
Williams, D. R., et al. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Available at: [Link]
-
ACS Publications. (2022, January 12). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. Available at: [Link]
-
Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. Available at: [Link]
-
ResearchGate. (n.d.). Solvent effect on enantioselectivity. Available at: [Link]
-
Royal Society of Chemistry. (2024). Heterogeneous organocatalysis: the proline case. RSC Publishing. Available at: [Link]
-
National Institutes of Health. (n.d.). Application of Biobased Solvents in Asymmetric Catalysis. Available at: [Link]
-
National Institutes of Health. (n.d.). New mechanistic studies on the proline-catalyzed aldol reaction. Available at: [Link]
-
ResearchGate. (n.d.). Effect of the solvent on the enantioselectivity. Available at: [Link]
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Available at: [Link]
-
ACS Catalysis. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available at: [Link]
-
International Research Journal of Engineering, Science, Technology, and Innovation. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Available at: [Link]
-
MDPI. (n.d.). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Alternative proposed mechanisms for proline-catalyzed aldol reactions. Available at: [Link]
-
ResearchGate. (2014). Improving enantioselectivity via rationally tuning electronic effect of catalysts in the organocatalytic asymmetric aldol reaction. Available at: [Link]
-
YouTube. (2018, May 15). Proline Catalyzed Asymmetric Aldol Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Available at: [Link]
-
University of Illinois. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. Available at: [Link]
-
The Journal of Organic Chemistry. (2013). Asymmetric Synthesis and Catalytic Activity of 3-Methyl-β-proline in Enantioselective anti-Mannich-type Reactions. Available at: [Link]
-
Journal of the American Chemical Society. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Available at: [Link]
-
ResearchGate. (2006). Proline: An Essential Amino Acid as Effective Chiral Organocatalyst. Available at: [Link]
- Google Patents. (n.d.). Synthesis method of D-proline.
-
OMICS International. (n.d.). Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. Available at: [Link]
-
National Institutes of Health. (2024). Heterogeneous organocatalysis: the proline case. Available at: [Link]
-
ResearchGate. (2018). Drowning-out crystallization of L-proline: Effect of anti-solvent composition and processing parameters on crystal size and shape. Available at: [Link]
-
National Institutes of Health. (n.d.). Redetermination of the solvent-free crystal structure of l-proline. Available at: [Link]
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Technical Support Center: Optimizing the Tosylation of D-Proline
As a Senior Application Scientist, this guide provides in-depth technical support for the tosylation of D-proline, a crucial step in many synthetic pathways. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Visualizing the Workflow: From Reactants to Purified Product
Technical Support Center: Tosyl-D-proline Catalyst Loading Optimization
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Tosyl-D-proline catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for optimizing catalyst loading. We will move beyond simple procedural steps to explain the underlying scientific principles, ensuring you can effectively troubleshoot and refine your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tosyl-D-proline, and why is it used as an organocatalyst?
Tosyl-D-proline is a derivative of the naturally occurring amino acid D-proline. The tosyl (p-toluenesulfonyl) group is attached to the proline's nitrogen atom.[1][2] This modification enhances the catalyst's acidity, steric profile, and solubility in common organic solvents compared to unmodified proline, making it a more versatile and sometimes more effective catalyst for a range of asymmetric transformations.[1]
Like its parent compound, Tosyl-D-proline is a bifunctional catalyst. Its carboxylic acid group acts as a Brønsted acid/base, while the secondary amine, after initial reaction with a carbonyl substrate, forms nucleophilic enamine or electrophilic iminium ion intermediates.[3][4][5] This dual activation mechanism is central to its ability to facilitate reactions like aldol, Mannich, and Michael additions with high stereocontrol.[3][6][7]
Q2: What is the general catalytic cycle for a reaction using Tosyl-D-proline?
The catalytic cycle typically proceeds via one of two main pathways: enamine or iminium ion catalysis. The specific pathway depends on the substrates involved.
-
Enamine Catalysis (e.g., Aldol Reaction): The catalyst's amine reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks the electrophilic acceptor (e.g., another aldehyde) in a stereocontrolled manner.[8][9][10] The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst.[3][10]
-
Iminium Catalysis (e.g., Michael Addition with α,β-unsaturated aldehydes): The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack.
Below is a simplified representation of the enamine catalytic cycle for a direct asymmetric aldol reaction.
Caption: A simplified diagram of the enamine catalytic cycle.
Q3: Why is catalyst loading a critical parameter to optimize?
Catalyst loading, typically expressed in mole percent (mol%) relative to the limiting reagent, is a crucial variable that directly impacts reaction rate, yield, enantioselectivity, and overall process efficiency.
-
Too Low: Insufficient catalyst leads to slow reaction rates, potentially requiring impractically long reaction times or elevated temperatures that can cause side reactions or product degradation. It can also allow the uncatalyzed "background" reaction to become significant, leading to a loss of enantioselectivity.[11]
-
Too High: While increasing catalyst concentration often boosts the reaction rate, it is not always better. High loadings can lead to catalyst aggregation, reduced solubility, and an increase in catalyst-driven side reactions.[12][13] From a process chemistry perspective, high loadings are economically unfavorable and can create difficulties in downstream purification.[14]
Optimization is therefore a balancing act to find the "sweet spot" that provides an acceptable reaction rate and high selectivity in a cost-effective manner.
Troubleshooting Guide: Catalyst Loading Issues
This section addresses common problems encountered during experiments, with a focus on how catalyst loading may be the root cause and how to resolve the issue.
Problem 1: Low Reaction Conversion or Stalled Reaction
Q: My reaction gives a very low yield, or it starts but fails to reach completion. My first instinct is to increase the catalyst loading. Is this the right approach?
A: This is a common and logical starting point, as an insufficient catalyst concentration is a frequent cause of low conversion. The catalyst's turnover frequency (TOF) might be inherently low for your specific substrates, or the catalyst may be deactivating over time.
Causality: The reaction rate is directly proportional to the concentration of the active catalytic species. If the loading is too low, the number of catalytic cycles per unit of time is insufficient to convert the bulk substrate within a reasonable timeframe.
Troubleshooting Workflow:
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Work-up Procedures for Removing Tosyl-D-proline Catalyst
From the Senior Application Scientist's Desk
Welcome to our dedicated technical guide on the effective removal of Tosyl-D-proline catalysts. As a widely utilized chiral organocatalyst in asymmetric synthesis, its efficient removal is paramount to achieving high product purity.[1] This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions. Our approach is grounded in fundamental chemical principles to not only provide step-by-step protocols but also to explain the causality behind these experimental choices.
Core Principles of Catalyst Removal
The successful removal of Tosyl-D-proline hinges on exploiting the physicochemical differences between the catalyst and your desired product. The catalyst possesses two key features that dictate its solubility and reactivity: a moderately acidic carboxylic acid group and a bulky, relatively nonpolar tosyl group.[2][3] Your choice of purification strategy—be it liquid-liquid extraction, chromatography, or recrystallization—must leverage these differences.
Troubleshooting and Method Selection Guide
This section addresses common scenarios encountered during post-reaction work-up in a practical, question-and-answer format.
Scenario 1: Your product is neutral and resides in a water-immiscible organic solvent.
Question: What is the most straightforward method to remove the acidic Tosyl-D-proline catalyst from my neutral organic product?
Answer: The preferred method is a classical acid-base liquid-liquid extraction . This technique is highly efficient, scalable, and cost-effective.
The underlying principle is the conversion of the acidic catalyst into its water-soluble salt form.[4][5] By washing your organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid of the Tosyl-D-proline. The resulting carboxylate salt is ionic and partitions preferentially into the aqueous layer, while your neutral organic product remains in the organic phase.[6][7]
-
Initial Step: Transfer your reaction mixture into a separatory funnel. If necessary, dilute the mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the product is fully dissolved and the viscosity is manageable.
-
Basic Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution approximately equal to the volume of the organic layer.
-
Extraction: Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup (CO₂ evolution from neutralization). Shake vigorously for 1-2 minutes to ensure thorough mixing and complete acid-base reaction.
-
Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (except when using halogenated solvents like dichloromethane).
-
Aqueous Layer Removal: Drain the lower aqueous layer, which now contains the sodium tosyl-D-prolinate salt.
-
Repeat: To ensure complete removal, repeat the basic wash (Steps 2-5) one or two more times. Check the pH of the final aqueous wash to ensure it is basic.
-
Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6] Drain the brine and transfer the organic layer to a clean flask. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate your purified product.
Scenario 2: My product is sensitive to basic conditions or is also acidic.
Question: An acid-base extraction is incompatible with my target molecule. What is the next best alternative for removing the catalyst?
Answer: When extraction is not feasible, column chromatography is the most versatile alternative.[8] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.[9]
Tosyl-D-proline is a relatively polar compound due to its carboxylic acid and sulfonamide groups. If your product is significantly less polar, it will elute from the column faster than the catalyst, allowing for effective separation.
-
Sample Preparation: Concentrate your crude reaction mixture to dryness. Dissolve the residue in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column using your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate). The choice of eluent is critical and should be determined beforehand using Thin Layer Chromatography (TLC) to find a system that provides good separation between your product and the catalyst spot.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin running the eluent through the column, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Expertise & Trustworthiness: The key to successful chromatography is selecting an appropriate solvent system. Your goal is to find a mobile phase composition where the product has an Rf value of ~0.3-0.4 on a TLC plate, while the catalyst remains at or near the baseline (Rf ~0). This ensures the product moves down the column while the catalyst is strongly retained, leading to a clean separation.
Scenario 3: My product is a solid and I suspect it has different solubility from the catalyst.
Question: Can I use recrystallization to purify my solid product away from the catalyst?
Answer: Yes, recrystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent system can be identified.[10][11] The technique relies on the principle that the solubility of a compound in a solvent changes with temperature.[12][13]
For a successful recrystallization, you need to find a solvent (or solvent pair) that meets these criteria:
-
Dissolves your product well at high temperatures but poorly at low temperatures.
-
Either dissolves the Tosyl-D-proline catalyst well at all temperatures (so it stays in the mother liquor) or is very poorly soluble at all temperatures (so it can be filtered off while hot).
-
Solvent Selection: Choose an appropriate solvent based on preliminary solubility tests.
-
Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid product to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Undisturbed cooling is crucial for the formation of pure crystals.[14]
-
Crystal Formation: As the solution cools, its ability to hold the product in solution decreases, leading to the formation of crystals. Impurities, including the catalyst, should ideally remain dissolved in the solvent (the mother liquor).
-
Further Cooling: To maximize yield, you can place the flask in an ice bath once it has reached room temperature.
-
Collection & Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the cold recrystallization solvent to rinse off any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Decision-Making Flowchart
Use the following diagram to select the most appropriate purification strategy based on your product's properties.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of Tosyl-D-proline I should know for work-up? A1: Understanding these properties is crucial for designing your purification strategy.
| Property | Value / Description | Implication for Removal |
| Molecular Formula | C₁₂H₁₅NO₄S[3] | Relatively high molecular weight (269.32 g/mol )[2] |
| Appearance | White to off-white powder[1] | Can sometimes be difficult to see if fully dissolved. |
| Acidity | Contains a carboxylic acid group. | Readily deprotonated by mild bases for extraction. |
| Solubility | Soluble in many organic solvents (DCM, EtOAc, etc.).[1][2] Its salt form is soluble in water. | Allows for easy handling in organic reaction media and subsequent extraction into an aqueous phase upon basification. |
Q2: Which basic solution is best for the extraction? A2: The choice depends on the sensitivity of your product.
| Basic Solution | Strength | Pros | Cons |
| Sat. NaHCO₃ | Weak Base | Safest for base-sensitive functional groups (e.g., esters). Generates CO₂, which can help break up layers. | Can cause significant pressure buildup in the separatory funnel. |
| 5-10% Na₂CO₃ / K₂CO₃ | Moderate Base | More effective at deprotonating the catalyst than bicarbonate. | May be too harsh for some sensitive products. |
| Dilute NaOH / KOH | Strong Base | Very effective at deprotonation. | High risk of hydrolyzing sensitive groups like esters or epoxides.[4] Generally not recommended unless necessary. |
Q3: Is it possible to recover and recycle the Tosyl-D-proline catalyst? A3: Yes. After the basic wash, the catalyst is in the aqueous layer as its sodium salt. You can recover it by acidifying this aqueous layer with a strong acid (e.g., 1M HCl) until the pH is acidic (~2). The protonated Tosyl-D-proline will often precipitate out of the solution and can be collected by filtration or extracted back into an organic solvent. This aligns with green chemistry principles by allowing for catalyst reuse.[15] Several studies also focus on immobilizing proline-based catalysts on solid supports to simplify recovery to a simple filtration step.[16][17][18][19][20]
Q4: How can I definitively confirm the catalyst has been removed? A4: Complete removal should be verified analytically.
-
Thin Layer Chromatography (TLC): A simple and rapid method. Spot your crude material and the purified product side-by-side. After purification, the spot corresponding to the catalyst should be absent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is highly effective. The tosyl group has characteristic aromatic signals and a methyl singlet (~2.4 ppm) that are easy to identify. These signals should be absent in the spectrum of your final product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique that can detect trace amounts of the catalyst by its mass-to-charge ratio.
References
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Retrieved from [Link]
- Elsevier. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters.
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
EBSCO. (2024). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization | Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Heterogeneous organocatalysis: the proline case. PubMed Central. Retrieved from [Link]
- American Chemical Society. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry.
-
Reddit. (2021). troubleshooting proline catalyzed methylation/hydroxylation. r/Chempros. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Heterogeneous organocatalysis: the proline case. RSC Publishing.
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. Retrieved from [Link]
-
Sorbent Technologies. (2024). Isolation and Purification of Natural Compounds - Column Chromatography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How to Use Chromatography to Purify Enzymes and Determine the Target Protein. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Nucleosides, Nucleotides and Nucleic Acids. (1998). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I.
- ScienceDirect. (2011). Asymmetric Robinson cyclization reaction catalyzed by polymer - bound L - proline. Tetrahedron.
-
Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]
- Royal Society of Chemistry. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions.
- Google Patents. (n.d.). Synthesis method of D-proline - CN107827802B.
-
National Institutes of Health. (n.d.). Tosyl-D-Proline | C12H15NO4S | CID 445504. PubChem. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Supported proline and proline-derivatives as recyclable organocatalysts. Retrieved from [Link]
- National Institutes of Health. (2012).
-
YouTube. (2021). Chromatographic Techniques Applied in the Purification of Biomolecules such as Proteins | CSI. Retrieved from [Link]
- National Institutes of Health. (2022). Chemical Recycling of Polyethylene by Tandem Catalytic Conversion to Propylene. PubMed.
-
Wikipedia. (n.d.). Proline organocatalysis. Retrieved from [Link]
- Scientific Research Publishing. (2024).
-
ResearchGate. (2019). How do I remove a homogeneous catalyst after my reaction?. Retrieved from [Link]
- Royal Society of Chemistry. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tosyl-D-proline
As researchers and scientists, our responsibility extends beyond discovery and innovation to include the safe and environmentally conscious management of all laboratory materials. This guide provides a detailed, experience-driven protocol for the proper disposal of Tosyl-D-proline (C₁₂H₁₅NO₄S), a sulfonamide derivative of the amino acid D-proline commonly used in asymmetric synthesis. While not classified as hazardous under the OSHA Hazard Communication Standard, adherence to rigorous disposal protocols is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance.[1]
Core Principles: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough understanding of the material's properties is essential. Tosyl-D-proline is an off-white, solid powder with high water solubility.[1] The primary operational consideration is its status as a non-hazardous organic acid. However, it is incompatible with strong oxidizing agents, and its thermal decomposition can produce hazardous gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[1]
The first critical step in any disposal workflow is to accurately characterize your waste stream. Ask the following questions:
-
Is the waste solid, unused Tosyl-D-proline?
-
Is it a dilute aqueous solution?
-
Is it contaminated with other chemicals, particularly hazardous substances like heavy metals or halogenated solvents?
The answers will determine the correct disposal pathway. Waste streams should never be mixed; maintain segregation from incompatible materials, especially strong bases and oxidizers, in all stages of handling and storage.[2]
| Property | Value | Source |
| Physical State | Powder Solid | Fisher Scientific SDS[1] |
| Color | Off-white | Fisher Scientific SDS[1] |
| Water Solubility | >1000 g/L (at 20°C) | Fisher Scientific SDS[1] |
| Hazard Classification | Not considered hazardous by US OSHA (29 CFR 1910.1200) | Fisher Scientific SDS[1] |
| Incompatibilities | Strong oxidizing agents | Fisher Scientific SDS[1] |
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for selecting the appropriate disposal method for Tosyl-D-proline waste.
Caption: Disposal decision workflow for Tosyl-D-proline waste.
Detailed Disposal Protocols
Based on the workflow, two primary disposal pathways exist. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, when handling chemical waste.[3]
Pathway A: Solid Waste, Concentrated, or Contaminated Materials
This is the most secure and universally recommended method for powders, residues, and any solution contaminated with other hazardous materials.
Step-by-Step Methodology:
-
Container Preparation: Select a chemically compatible, sealable waste container (e.g., a high-density polyethylene (HDPE) container). Ensure it is clean, dry, and properly labeled as "Hazardous Waste" (or as required by your institution) before adding any material.[2]
-
Waste Transfer: Carefully sweep or scoop the solid Tosyl-D-proline into the designated waste container.[1][4] Crucially, perform this transfer in a manner that avoids the formation and inhalation of dust.[4] If transferring a liquid, use a funnel.
-
Container Sealing and Storage: Securely seal the container. Store it in a designated and properly ventilated waste accumulation area. This area must ensure segregation from incompatible materials.
-
Final Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[3] Never dispose of solid chemical waste in standard trash.
Pathway B: Uncontaminated, Dilute Aqueous Solutions
For small quantities of aqueous solutions containing only Tosyl-D-proline, drain disposal may be permissible, but only after neutralization and in strict accordance with local wastewater regulations.
Step-by-Step Methodology:
-
Verification: Confirm that the solution is free from any other prohibited substances, such as halogenated hydrocarbons or heavy metals.[5]
-
Work Area: Conduct the neutralization procedure within a certified laboratory chemical fume hood to control any potential vapors or aerosols.[3]
-
Neutralization: Tosyl-D-proline is an organic acid. Slowly and carefully add a dilute solution of a weak base, such as sodium bicarbonate, to the acidic solution while stirring.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. The target pH must be within the range permitted for sanitary sewer discharge by your local wastewater treatment authority, typically between 5.5 and 9.5.[5][6]
-
Disposal: Once the pH is confirmed to be within the acceptable range, flush the neutralized solution down the sanitary sewer drain with a large volume of cold water—at least 20 parts water to 1 part solution—to ensure adequate dilution.[3][6]
Spill Management Procedures
Accidents can happen, and a clear, immediate response plan is vital.
For a small, solid spill of Tosyl-D-proline:
-
Secure the Area: Alert personnel in the immediate vicinity.
-
Don PPE: Wear a lab coat, safety goggles, and gloves before beginning cleanup.
-
Contain and Collect: Do not use water. Gently sweep up the solid material, taking care to avoid creating dust.[1][4] Place the collected material into a sealed container labeled for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected spill debris is considered chemical waste and must be disposed of via Pathway A.[3]
For large spills or spills involving other hazardous materials, evacuate the area and contact your institution's emergency response and EH&S department immediately.[3]
References
-
Organic Acid Standard Operating Procedure. University of Washington. [Link]
-
MATERIAL SAFETY DATA SHEET - D-PROLINE 99%. Oxford Lab Fine Chem LLP. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. University of Regensburg. [Link]
-
Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Royal Society of Chemistry. [Link]
-
Organic Acids Standard Operating Procedure Template. Washington State University. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. coral.washington.edu [coral.washington.edu]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
